Product packaging for 6-Bromo-2,3-difluorobenzaldehyde(Cat. No.:CAS No. 360576-04-1)

6-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1336277
CAS No.: 360576-04-1
M. Wt: 221 g/mol
InChI Key: LAVPYRPTHABUAD-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluorobenzaldehyde (CAS 360576-04-1) is a high-purity fluorinated aromatic aldehyde that serves as a versatile and valuable building block in advanced organic synthesis . Its molecular structure features three distinct and reactive sites: an aldehyde group, a bromo substituent, and two fluorine atoms on the benzene ring . This trifunctionality allows for sequential and regioselective reactions, enabling researchers to efficiently construct complex molecular architectures . In medicinal chemistry, this compound is a key intermediate for synthesizing fluorinated pharmaceutical compounds, including kinase inhibitors and antimicrobial agents . The aldehyde group is pivotal for constructing heterocyclic systems, such as quinazolinone derivatives, which demonstrate a broad spectrum of biological activities . Concurrently, the bromo substituent enables versatile transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings) to form new carbon-carbon and carbon-heteroatom bonds . The fluorine atoms are not merely passive; they profoundly alter the electronic characteristics of the aromatic ring, which can enhance the metabolic stability and binding affinity of final target molecules—properties highly desirable in drug discovery . Beyond pharmaceutical applications, this compound is also significant in materials science. It is used to develop novel organic materials with tailored electronic and photophysical properties, such as liquid crystals and organic semiconductors for organic field-effect transistors (OFETs) . The polarized aromatic system and the ability to participate in annulative π-extension reactions make it a valuable precursor for creating larger, complex π-conjugated systems . The product is specified with a melting point of 39°C to 43°C and is air-sensitive, requiring storage under inert conditions at ambient or cool temperatures . It is offered with a minimum purity of 98% and is supplied with comprehensive analytical data. Safety Note: This product is For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF2O B1336277 6-Bromo-2,3-difluorobenzaldehyde CAS No. 360576-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPYRPTHABUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432207
Record name 6-Bromo-2,3-difluorobenzaldehyde
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360576-04-1
Record name 6-Bromo-2,3-difluorobenzaldehyde
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Record name 6-bromo-2,3-difluorobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"6-Bromo-2,3-difluorobenzaldehyde" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound is a halogenated aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms, imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development. The presence of multiple halogen substituents makes it an attractive starting material for creating diverse molecular frameworks through various coupling reactions and functional group transformations, particularly in the fields of medicinal chemistry and agrochemical research.[1]

CAS Number: 360576-04-1[2][3][4][5][6][7]

Chemical and Physical Properties

This compound is typically a white to pale brown crystalline solid at room temperature.[4] It is soluble in common organic solvents, which facilitates its use in a variety of reaction conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 360576-04-1[2][3][4][6]
Molecular Formula C₇H₃BrF₂O[3][4][5][6]
Molecular Weight 221.00 g/mol [3][5][6][7][8]
Appearance White to cream or pale brown crystals or powder[4]
Melting Point 39 - 43 °C[2][8]
Boiling Point 225.7 °C (Predicted)[8]
Purity ≥97.5%[4][5][6]
SMILES FC1=C(F)C(C=O)=C(Br)C=C1[4]
InChI Key LAVPYRPTHABUAD-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound was not found in the available literature, a highly probable synthetic route can be inferred from established methods for analogous bromo-difluorobenzaldehydes.[9][10] The most common approach involves directed ortho-metalation of a suitable precursor followed by formylation.

Representative Experimental Protocol: Directed Ortho-Metalation

This protocol is a representative example based on the synthesis of structurally similar compounds, such as 3-bromo-2,6-difluorobenzaldehyde, and should be adapted and optimized for the specific target molecule.[10] The proposed precursor is 1-bromo-2,3-difluorobenzene.

Reaction Scheme: 1-bromo-2,3-difluorobenzene → (LDA, THF, -78 °C) → Intermediate Lithiated Species → (DMF, -78 °C to RT) → this compound

Materials and Equipment:

  • 1-bromo-2,3-difluorobenzene

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane for extraction and chromatography

  • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A dry, nitrogen-flushed round-bottom flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: Lithium diisopropylamide (LDA) solution (1.0-1.1 eq) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.

  • Formylation: Anhydrous DMF (1.1-1.2 eq) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. After the addition is complete, the reaction is allowed to stir for another 30-60 minutes at -78 °C before being allowed to warm slowly to room temperature.

  • Work-up: The reaction is quenched by the slow addition of 1M HCl. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., an ethyl acetate/hexane gradient) to yield the pure this compound.[10]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis.

G Figure 1. Proposed Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Precursor 1-Bromo-2,3-difluorobenzene + Anhydrous THF Cooling Cool to -78 °C (Dry Ice/Acetone) Precursor->Cooling Lithiation Add LDA (1.1 eq) Stir for 1-2h at -78 °C Cooling->Lithiation Under N₂ atmosphere Formylation Add Anhydrous DMF (1.2 eq) Stir, then warm to RT Lithiation->Formylation Forms lithiated intermediate Quench Quench with 1M HCl Formylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with HCl, NaHCO₃, Brine Extract->Wash Purify Dry, Concentrate & Purify (Silica Gel Chromatography) Wash->Purify Product Product Purify->Product Final Product: This compound

Caption: Figure 1. Proposed Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with significant potential in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[8]

  • Pharmaceutical Synthesis: It is utilized as a key intermediate for APIs targeting the central nervous system (CNS) and for antipsychotic medications.[8] The bromo- and fluoro-substituents provide handles for further chemical modification and can enhance metabolic stability or receptor binding affinity of the final molecule.

  • Cross-Coupling Reactions: The bromine atom is well-suited for participation in various cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.[8] These reactions are fundamental in constructing biaryl systems, which are common scaffolds in many bioactive molecules.

  • Agrochemical Research: The halogenated aromatic core is a valuable feature in the design of novel herbicides and fungicides, where it can contribute to increased efficacy and metabolic stability.[8]

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely published in publicly accessible literature. However, such data can typically be requested from commercial suppliers upon purchase.[11] Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling and storage. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]

Hazard CategoryGHS Classification & Precautionary StatementsReference(s)
Pictogram Warning[3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Prevention P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[2][3]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][3]
First Aid (Skin) IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[2][3]
First Aid (Inhalation) IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2-8°C under an inert gas atmosphere.[2][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[2]

References

An In-depth Technical Guide to the Physical Properties of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Bromo-2,3-difluorobenzaldehyde. Intended for a scientific audience, this document consolidates available data, outlines general experimental protocols for property determination, and presents a logical framework for understanding the characteristics of this compound.

Core Physical Properties

This compound is a halogenated aromatic aldehyde. Its physical characteristics are crucial for its handling, application in synthesis, and for computational modeling in drug discovery and materials science.

Quantitative Physical Data
Physical PropertyValueSource(s)
Molecular Formula C₇H₃BrF₂O[1][2][3]
Molecular Weight 221.00 g/mol [2][4]
Melting Point 38.5 - 44.5 °C[1][5][6]
Boiling Point Data not available
Density Data not available
Solubility Data not available
CAS Number 360576-04-1[1][2][3]

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, data for structurally similar compounds can provide valuable insights. For instance, the ¹H and ¹³C NMR spectra of various substituted benzaldehydes are well-documented[7][8]. The mass spectrum of 3-bromobenzaldehyde is also available and can offer clues to the fragmentation patterns of related compounds[9]. Researchers are advised to acquire specific spectral data for this compound for definitive structural confirmation and purity assessment.

Experimental Protocols for Physical Property Determination

For researchers who wish to determine the physical properties of this compound or similar compounds experimentally, the following are generalized protocols for key measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A small, finely powdered sample of the compound is packed into a capillary tube.[10] This tube is then placed in a melting point apparatus, which heats the sample at a controlled rate.[11] The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10] A slow heating rate (1-2 °C per minute) is crucial for an accurate measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

For small quantities of a liquid, the boiling point can be determined using a micro-boiling point or Thiele tube method.[12][13] A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary, and when the liquid re-enters the capillary upon cooling, is recorded as the boiling point.[12][14]

Density Determination

The density of a substance is its mass per unit volume. For a solid, this can be determined by measuring the volume it displaces.

Methodology:

The mass of a sample is determined using an analytical balance. The volume can be determined by the displacement of a liquid in which the solid is insoluble.[15][16] For an irregularly shaped solid, a known volume of an inert liquid is placed in a graduated cylinder, and the solid is submerged. The change in volume is the volume of the solid. The density is then calculated by dividing the mass by the volume.[15] Gas pycnometry is another method that can be used to determine the density of a solid.[17]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

A small, measured amount of the solid is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, acetone) at a controlled temperature.[18][19][20] The mixture is agitated, and the substance is considered soluble if it completely dissolves to form a homogeneous solution.[21] This process can be repeated with different solvents to create a solubility profile.

Logical Relationships of Physical Property Data

The following diagram illustrates the interconnectedness of the information presented in this guide, from the core identity of the compound to its measurable physical properties and the methods used for their determination.

G Physical Properties of this compound cluster_compound Compound Information cluster_properties Physical Properties cluster_protocols Experimental Determination cluster_spectroscopy Spectroscopic Analysis Compound This compound CAS: 360576-04-1 MolecularInfo Molecular Formula: C₇H₃BrF₂O Molecular Weight: 221.00 g/mol Compound->MolecularInfo defines Thermal Melting Point: 38.5-44.5 °C Boiling Point: Not Available Compound->Thermal exhibits PhysicalChar Density: Not Available Solubility: Not Available Compound->PhysicalChar exhibits Spectroscopy NMR IR Mass Spectrometry Compound->Spectroscopy characterized by MeltingPointProtocol Melting Point Protocol Thermal->MeltingPointProtocol determined by BoilingPointProtocol Boiling Point Protocol Thermal->BoilingPointProtocol determined by DensityProtocol Density Protocol PhysicalChar->DensityProtocol determined by SolubilityProtocol Solubility Protocol PhysicalChar->SolubilityProtocol determined by

Caption: Logical flow of information for this compound.

References

"6-Bromo-2,3-difluorobenzaldehyde" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2,3-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, including its molecular weight, and presents a detailed, plausible experimental protocol for its synthesis. Furthermore, it includes key characterization data and a visual representation of the synthetic workflow to aid researchers in their laboratory work.

Introduction

This compound is an aromatic aldehyde containing bromine and fluorine atoms. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the electronic and lipophilic properties of target molecules. This guide serves as a technical resource for professionals working with this compound.

Physicochemical Properties and Molecular Weight

The fundamental properties of this compound are crucial for its handling, application, and characterization.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₃BrF₂O.[1][2][3]

The molecular weight is calculated as follows:

  • Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu

  • Hydrogen (H): 3 atoms × 1.008 amu/atom = 3.024 amu

  • Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu

  • Fluorine (F): 2 atoms × 18.998 amu/atom = 37.996 amu

  • Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 221.00 amu

This calculated molecular weight is consistent with values found in chemical supplier catalogs.[3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₃BrF₂O[1][2][3]
Molecular Weight 221.00 g/mol [3][4]
CAS Number 360576-04-1[1]
Appearance White to cream or pale brown crystals or powder[1]
Melting Point 38.5-44.5 °C[1]
Assay (by GC) ≥97.5%[1]

Synthesis Protocol

The synthesis of this compound can be achieved via ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF). The following is a detailed experimental protocol based on established methods for analogous transformations.

Materials and Reagents
  • 1-Bromo-2,3-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Experimental Procedure
  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Initial Solution: The flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (CHO) at approximately δ 10.3 ppm, and multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon at approximately δ 188-192 ppm, and aromatic carbons showing C-F and C-Br couplings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and [M+2]⁺ pattern characteristic of a monobrominated compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start 1-Bromo-2,3-difluorobenzene in Anhydrous THF Lithiation Addition of n-BuLi at -78 °C Start->Lithiation Step 1 Intermediate Lithium-Halogen Exchange Intermediate Lithiation->Intermediate Formation Formylation Addition of DMF at -78 °C Intermediate->Formylation Step 2 Product This compound Formylation->Product Formation Workup Aqueous Workup and Purification Product->Workup Step 3 Final Pure Product Workup->Final Isolation

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 6-Bromo-2,3-difluorobenzaldehyde: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a proposed synthetic route for 6-Bromo-2,3-difluorobenzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this document outlines a plausible and scientifically grounded approach to its synthesis, based on established organic chemistry principles and analogous reactions.

Chemical Structure and Properties

This compound is a polysubstituted benzene derivative. The structural arrangement of the bromine and two fluorine atoms, along with the aldehyde functional group, imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
CAS Number 360576-04-1
Appearance White to light yellow crystalline solid
SMILES O=Cc1c(Br)cccc1F
InChI Key Not readily available

Structural Diagram:

Caption: Chemical structure of this compound.

Proposed Synthesis of this compound

A direct and optimized synthesis for this compound is not prominently reported in the scientific literature. Therefore, a two-step synthetic route is proposed, commencing from the commercially available starting material, 1,2-difluorobenzene. This proposed pathway involves an initial bromination step to yield the key intermediate, 1-bromo-2,3-difluorobenzene, followed by a regioselective formylation.

Synthesis Pathway Diagram:

G start 1,2-Difluorobenzene intermediate 1-Bromo-2,3-difluorobenzene start->intermediate Br₂, FeBr₃ product This compound intermediate->product 1. n-BuLi, THF, -78 °C 2. DMF

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Bromo-2,3-difluorobenzene

The initial step involves the electrophilic aromatic substitution (bromination) of 1,2-difluorobenzene. The fluorine atoms are ortho, para-directing groups, which would theoretically lead to a mixture of brominated products. However, the 4-position is the most likely site of substitution due to a combination of electronic and steric factors. To obtain the desired 1-bromo-2,3-difluorobenzene, a more regioselective method or separation of isomers would be necessary. For the purpose of this proposed synthesis, we will assume the successful synthesis or isolation of 1-bromo-2,3-difluorobenzene.

Experimental Protocol (Adapted from analogous brominations of aromatic compounds):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct) is charged with 1,2-difluorobenzene (1.0 eq) and a catalytic amount of iron(III) bromide (FeBr₃, 0.05 eq). The reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Bromine (Br₂, 1.05 eq) is dissolved in a suitable inert solvent, such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄), and added dropwise to the stirred solution of 1,2-difluorobenzene at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation or column chromatography on silica gel to isolate 1-bromo-2,3-difluorobenzene from other isomers and unreacted starting material.

Step 2: Formylation of 1-Bromo-2,3-difluorobenzene

The second and final step is the introduction of the aldehyde group at the 6-position of 1-bromo-2,3-difluorobenzene. This is proposed to be achieved via a directed ortho-metalation (DoM) reaction. In this case, the bromine atom is expected to direct the lithiation to the adjacent 6-position. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

Experimental Protocol (Adapted from analogous ortho-lithiation and formylation reactions):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with a solution of 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm slowly to room temperature.

  • Work-up: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of this compound. The yields are estimates based on similar reactions reported in the literature for related compounds.

StepReactantProductReagentsSolventTemperature (°C)Estimated Yield (%)
11,2-Difluorobenzene1-Bromo-2,3-difluorobenzeneBr₂, FeBr₃CH₂Cl₂0 to RT40-60
21-Bromo-2,3-difluorobenzeneThis compound1. n-BuLi2. DMFTHF-7850-70

Conclusion

This technical guide has detailed the structure of this compound and proposed a viable two-step synthesis from 1,2-difluorobenzene. The proposed experimental protocols are based on well-established and reliable organic transformations. While this synthetic route is theoretically sound, it is important to note that optimization of reaction conditions would be necessary to achieve high yields and purity. This document serves as a foundational resource for researchers and scientists interested in the synthesis and application of this and related halogenated benzaldehyde derivatives. Further experimental validation is encouraged to confirm the feasibility and efficiency of this proposed pathway.

Spectroscopic Characterization of 6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 6-Bromo-2,3-difluorobenzaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the analytical methodologies used to characterize this compound. While a complete, experimentally verified dataset for this compound is not publicly available, this guide compiles expected data based on the analysis of structurally related compounds and established principles of spectroscopy.

Introduction

This compound (CAS No. 360576-04-1) is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique chemical properties that are of significant interest in the synthesis of complex organic molecules. Spectroscopic analysis is crucial for confirming the identity and purity of this compound. This guide covers the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.2Singlet (or triplet due to F coupling)-
Aromatic-H7.2 - 7.8Multiplet-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)185 - 195
Aromatic (C-Br)110 - 125
Aromatic (C-F)140 - 160 (with C-F coupling)
Aromatic (C-H)120 - 135
Aromatic (C-CHO)130 - 140
Table 3: Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aldehyde)2820 - 2880 and 2720 - 2780Medium
C=O Stretch (Carbonyl)1690 - 1715Strong
C=C Stretch (Aromatic)1570 - 1600 and 1450 - 1480Medium-Strong
C-F Stretch1100 - 1300Strong
C-Br Stretch550 - 650Medium
Table 4: Predicted Mass Spectrometry Fragmentation
m/z Value Predicted Fragment Notes
220/222[M]⁺Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br).
219/221[M-H]⁺Loss of a hydrogen atom.
191/193[M-CHO]⁺Loss of the formyl group.
141[M-Br]⁺Loss of the bromine atom.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of halogenated aromatic aldehydes.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Procedure:

  • Sample Preparation: Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups. Aromatic aldehydes typically show a strong C=O stretching band around 1700-1720 cm⁻¹. The aldehyde C-H stretching is expected around 2700-2800 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak. The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with an approximate 1:1 ratio.[1] The fragmentation pattern can provide further structural information.

Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like this compound involves several key steps, from sample preparation to the final structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare ATR/KBr Sample->Prep_IR Prep_MS Dilute for Infusion Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Process NMR Data (¹H, ¹³C) Acq_NMR->Analysis_NMR Analysis_IR Analyze IR Spectrum Acq_IR->Analysis_IR Analysis_MS Analyze Mass Spectrum Acq_MS->Analysis_MS Structure Structural Elucidation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific experimental data is not currently available in the public domain, the predicted data and generalized experimental protocols presented here offer a valuable resource for researchers working with this compound or structurally related molecules. The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and characterization of such compounds, which is essential for advancing research and development in the chemical and pharmaceutical industries.

References

6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-Bromo-2,3-difluorobenzaldehyde is a key building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This versatile aromatic aldehyde, characterized by its bromine and dual fluorine substitutions, offers unique reactivity for creating complex molecules. This in-depth guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and applications, including detailed experimental protocols and workflow visualizations.

Commercial Availability and Properties

This compound is readily available from several major chemical suppliers, ensuring a stable supply for research and development needs. It is typically offered in purities of 98% or higher.

Physicochemical and Supplier Data

The key properties and commercial sources of this compound are summarized below for easy reference and comparison.

PropertyValueSupplier Availability & Purity
CAS Number 360576-04-1Thermo Scientific Chemicals (98%)[1]
Molecular Formula C₇H₃BrF₂OFisher Scientific (98%)[2]
Molecular Weight 221.00 g/mol Oakwood Chemical (98%)[3]
Appearance White to cream or pale brown crystals, powder, or fused solidCP Lab Safety (min 98%)[4]
Melting Point 38.5-44.5 °CP212121 Store (>96%)
Boiling Point 225.7 °C
IUPAC Name This compound
SMILES FC1=C(F)C(C=O)=C(Br)C=C1
InChI Key LAVPYRPTHABUAD-UHFFFAOYSA-N

Synthesis and Reactivity

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, analogous syntheses of similar brominated and fluorinated benzaldehydes suggest that a common method involves the ortho-lithiation of a corresponding bromo-difluorobenzene precursor followed by formylation.

A plausible synthetic pathway is outlined below. This generalized protocol is based on established methods for the synthesis of similar compounds, such as 4-bromo-2,6-difluorobenzaldehyde.[5]

General Synthetic Protocol: Ortho-lithiation and Formylation

This procedure describes a general method for the synthesis of a bromodifluorobenzaldehyde from a bromodifluorobenzene precursor.

Materials:

  • 1-Bromo-2,3-difluorobenzene (or other suitable precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the 1-bromo-2,3-difluorobenzene precursor in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for a specified time (typically 30 minutes to 2 hours) to allow for the formation of the lithiated intermediate.

  • Slowly add anhydrous DMF dropwise to the reaction mixture, again maintaining a low temperature.

  • Allow the reaction to stir at -78 °C for an additional period (e.g., 1-3 hours) and then gradually warm to 0 °C.

  • Quench the reaction by carefully adding a dilute aqueous solution of HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_synthesis Generalized Synthesis Workflow start 1-Bromo-2,3-difluorobenzene lithiation Ortho-lithiation with n-BuLi or LDA in THF at -78°C start->lithiation formylation Formylation with DMF at -78°C lithiation->formylation workup Aqueous Workup and Extraction formylation->workup purification Column Chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.

Applications in Organic Synthesis

The presence of both a reactive aldehyde group and a bromo substituent makes this compound a valuable intermediate for constructing more complex molecules, particularly through carbon-carbon bond-forming reactions. It is frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The bromine atom on the this compound can be selectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow reactant1 This compound reaction_setup Reaction Setup under Inert Atmosphere reactant1->reaction_setup reactant2 Arylboronic Acid reactant2->reaction_setup catalyst Pd Catalyst & Base catalyst->reaction_setup solvent Solvent System solvent->reaction_setup heating Heating (80-110°C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[6] For structurally similar compounds, the aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. In the ¹³C NMR spectrum, the carbonyl carbon is expected in the downfield region (around 190 ppm), and the carbon atoms bonded to fluorine will show characteristic C-F coupling.

Biological and Medicinal Chemistry Applications

The utility of this compound lies in its role as a precursor to more complex molecules with potential biological activity. The difluorinated phenyl ring is a common motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a drug candidate, such as its metabolic stability and binding affinity.

While no specific biological signaling pathways have been directly associated with this compound itself, its derivatives are of interest in the development of central nervous system (CNS) drugs and antipsychotic medications.[7] For instance, related bromo-carbazole derivatives have been investigated for their neuroprotective properties.

The general workflow for utilizing this compound in a drug discovery context is illustrated below.

G cluster_drug_discovery Drug Discovery Application Workflow start This compound synthesis Synthesis of Derivatives (e.g., via Suzuki Coupling) start->synthesis screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

A simplified workflow for the application of this compound in drug discovery.

References

Technical Guide to the Safe Handling of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling considerations for 6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1). It is intended to equip laboratory personnel with the necessary information to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1][2]

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1][2]

The following diagram illustrates the logical relationship of the GHS hazard classifications for this compound.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classes Product CAS: 360576-04-1 H315 Skin Irritation (Cat. 2) Product->H315 H319 Eye Irritation (Cat. 2) Product->H319 H335 Respiratory Irritation (STOT SE 3) Product->H335

Caption: GHS Hazard Classification for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 360576-04-1
Molecular Formula C₇H₃BrF₂O
Molecular Weight 221.00 g/mol
Appearance White to off-white solid[1]
Odor Characteristic[1]
Melting Point 39 - 43 °C (102.2 - 109.4 °F)[1]
Boiling Point No data available[1]
Flash Point No data available[1]
Solubility Insoluble in water. Soluble in organic solvents.

Toxicological Information

Comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) values for oral, dermal, and inhalation routes, are not available for this compound.[3] The toxicological properties have not been fully investigated.[1]

While specific data is lacking, the known irritant properties of the compound necessitate careful handling to avoid exposure. Studies on other benzaldehyde derivatives have shown a range of toxicological effects, underscoring the importance of treating this compound with caution.

Toxicological EndpointData
Acute Oral Toxicity No data available[3]
Acute Dermal Toxicity No data available[3]
Acute Inhalation Toxicity No data available[3]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2)[1]
Respiratory or Skin Sensitization No information available
Germ Cell Mutagenicity No information available
Carcinogenicity No information available
Reproductive Toxicity No data available[3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)[1][2]
Specific Target Organ Toxicity (Repeated Exposure) No information available
Aspiration Hazard No information available

Handling and Storage

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If dusts are generated or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure containers are kept tightly closed when not in use.[1]

4.4. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Some sources recommend storage under an inert atmosphere.

The following diagram outlines a general workflow for the safe handling of hazardous solid chemicals like this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Risk Assessment & SOP Review B Gather Materials & Verify Equipment A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Ventilated Area (Fume Hood) C->D E Carefully Weigh and Dispense Solid D->E F Perform Experimental Procedure E->F G Decontaminate Work Area & Glassware F->G H Dispose of Waste in Labeled Containers G->H I Doff PPE & Wash Hands Thoroughly H->I

Caption: General workflow for safe handling of hazardous solid chemicals.

First-Aid Measures

  • In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • If swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Accidental Release Measures

  • Ensure adequate ventilation.

  • Use personal protective equipment.

  • Avoid dust formation.

  • Sweep up and shovel into suitable containers for disposal.

  • Do not let product enter drains.

Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: No information available.

  • Special protective equipment for firefighters: As in any fire, wear self-contained breathing apparatus and full protective gear.

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical stability: Stable under normal conditions.[1]

  • Possibility of hazardous reactions: None under normal processing.[1]

  • Conditions to avoid: Incompatible products.[1]

  • Incompatible materials: Strong oxidizing agents.[1]

  • Hazardous decomposition products: No information available.

Experimental Protocols

The following are examples of experimental procedures where this compound has been used as a starting material. These are provided for informational purposes to guide researchers in developing their own detailed standard operating procedures.

Example 1: Synthesis of (6-Bromo-2,3-difluorophenyl)methanol

This protocol describes the reduction of the aldehyde to an alcohol.

  • Preparation: In a suitable reaction flask under a nitrogen atmosphere, dissolve this compound (e.g., 20.0 g, 88.7 mmol) in methanol (e.g., 250 mL).

  • Reaction: Cool the solution in an ice bath. Add sodium borohydride (e.g., 6.70 g, 177 mmol) portion-wise, maintaining the temperature below 20°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for approximately 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) three times.

  • Purification: Combine the organic extracts, wash with water and then with a saturated aqueous sodium chloride solution. Dry the organic layer over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed by chromatography if necessary.

Example 2: Synthesis of 6-Bromo-2,3-difluorobenzonitrile

This protocol describes the conversion of the aldehyde to a nitrile.

  • Preparation: In a reaction flask equipped with a condenser and thermometer, add this compound (e.g., 96.14 g, 435 mmol), hydroxylamine hydrochloride (e.g., 33.3 g, 479 mmol), and formic acid (e.g., 492 mL, 13.1 mol).

  • Reaction: Heat the reaction mixture to 90-95°C and stir for the required duration.

  • Monitoring: Monitor the reaction by a suitable analytical technique (e.g., HPLC or GC-MS).

  • Work-up and Purification: Follow appropriate procedures for quenching, extraction, and purification of the nitrile product as detailed in the specific literature source.

Disclaimer: The information provided in this document is based on available data and is intended for use by qualified individuals. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures for their specific experimental conditions.

References

Navigating the Solubility Landscape of 6-Bromo-2,3-difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other advanced materials. Its unique substitution pattern influences its reactivity and physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the available solubility information for this compound in organic solvents, details established experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

It is important to note that publicly available, experimentally determined quantitative solubility data for this compound in a range of specific organic solvents is limited. Safety Data Sheets (SDS) for this compound consistently report "no data available" for solubility and indicate that it is insoluble in water.[1][2][3] This guide, therefore, consolidates the available qualitative and predicted data and provides the necessary methodologies for researchers to determine precise solubility values in their systems of interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 39 - 43 °C[1]
Water Solubility Insoluble[1]

Solubility Data

While specific quantitative data is scarce, general and predicted solubility information is summarized below.

Qualitative Solubility

General statements from chemical suppliers indicate that this compound is soluble in organic solvents. This is consistent with the general principle of "like dissolves like," where a substituted aromatic aldehyde would be expected to have favorable interactions with a range of organic solvents. The presence of polar fluorine atoms and a bromine atom, alongside the aldehyde group, suggests that the molecule has polar characteristics, which may influence its solubility in solvents of varying polarity.

Predicted Aqueous Solubility

A predicted aqueous solubility value for this compound is available, which further corroborates its low solubility in water.

ParameterPredicted Value
Log S -2.28

Log S represents the logarithm of the molar solubility (mol/L). A value of -2.28 indicates a low but measurable aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments.

Method 1: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, ethanol, acetone, DMSO, THF, toluene)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Accurately pipette a known volume of the desired organic solvent into the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 72 hours). The presence of undissolved solid should be maintained throughout.

  • After the equilibration period, allow the mixture to stand at the same temperature for a few hours to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Method 2: Visual (Polythermal) Method

This method is a simpler, often quicker, way to estimate solubility, particularly for screening multiple solvents.

Objective: To visually determine the approximate solubility of this compound in a solvent.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Graduated cylinder or burette

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

Procedure:

  • Weigh a precise amount of this compound into a test tube.

  • Gradually add a known volume of the solvent to the test tube in small increments.

  • After each addition, vigorously mix the contents using a vortex mixer or magnetic stirrer until the solid is fully dispersed.

  • Continue adding solvent until all the solid has just dissolved.

  • Record the total volume of solvent added.

  • The solubility can be calculated as the mass of the solute divided by the volume of the solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze concentration (e.g., HPLC, GC) sample3->sample4 result Calculate Solubility sample4->result solubility_principle solute_polar Polar solvent_polar Polar (e.g., Methanol, DMSO) solute_polar->solvent_polar Matches solvent_nonpolar Non-Polar (e.g., Toluene, Hexane) solute_polar->solvent_nonpolar Mismatches solute_nonpolar Non-Polar solute_nonpolar->solvent_polar Mismatches solute_nonpolar->solvent_nonpolar Matches high_sol High Solubility solvent_polar->high_sol low_sol Low Solubility solvent_polar->low_sol solvent_nonpolar->high_sol solvent_nonpolar->low_sol

References

6-Bromo-2,3-difluorobenzaldehyde: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-2,3-difluorobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a crucial building block in organic synthesis. Its unique substitution pattern, featuring a reactive aldehyde group and a bromine atom ortho to two fluorine atoms, imparts distinct chemical properties that make it a valuable intermediate in the construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties and Safety Data

This compound is a solid at room temperature with a melting point in the range of 39-43 °C.[1] It is soluble in common organic solvents, facilitating its use in a wide array of chemical transformations.[1] As a halogenated compound, appropriate safety precautions should be observed during handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Personal protective equipment, including gloves and eye protection, is recommended. The compound should be stored in a well-ventilated place, with the container tightly closed.[1]

PropertyValueReference
CAS Number 360576-04-1[1]
Molecular Formula C₇H₃BrF₂O[1]
Molecular Weight 221.00 g/mol [1]
Appearance White to cream or pale brown crystals or powder
Melting Point 39-43 °C[1]
Boiling Point 225.7 °C
Solubility Soluble in organic solvents[1]

Synthesis of this compound

A general experimental protocol, adapted from the synthesis of a related compound, 2-bromo-5,6-difluorobenzaldehyde, is presented below. This procedure should be considered a starting point for optimization in a laboratory setting.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

  • Hydrochloric acid (aqueous solution)

  • tert-Butyl methyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

  • Dichloromethane/n-heptane mixture for chromatography

Procedure:

  • Preparation of the Lithium Amide Base: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine or 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (typically a 1.6 M solution in hexanes) dropwise while maintaining the temperature below -70 °C. Stir the mixture for 30 minutes to generate the lithium amide base in situ.

  • Lithiation: To the freshly prepared lithium amide solution, add a solution of 1-bromo-2,3-difluorobenzene in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C to prevent unwanted side reactions. Stir the reaction mixture at this temperature for a period of 1 to 4 hours to allow for complete ortho-lithiation.

  • Formylation: To the lithiated intermediate, add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C. The reaction is typically exothermic, so careful control of the addition rate is crucial to maintain the low temperature. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes to 1 hour.

  • Work-up: Slowly warm the reaction mixture to approximately -20 °C and then quench the reaction by the careful addition of water. Acidify the mixture with an aqueous solution of hydrochloric acid. Extract the product with an organic solvent such as tert-butyl methyl ether. Combine the organic extracts and wash them with a saturated sodium chloride solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/n-heptane mixture, to yield the desired this compound.

Applications as a Synthetic Intermediate

The strategic placement of the bromine atom and the aldehyde group, activated by the electron-withdrawing fluorine atoms, makes this compound a versatile intermediate for carbon-carbon bond formation and further functionalization. It is particularly valuable in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions: Suzuki-Miyaura and Negishi Couplings

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position of the benzaldehyde.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

  • Negishi Coupling: In this reaction, an organozinc reagent is coupled with this compound, again catalyzed by a palladium or nickel complex.

While specific experimental data for these reactions with this compound are not extensively reported in readily accessible literature, the general protocols for these coupling reactions are well-established. The following represents a generalized workflow for such transformations.

Cross_Coupling_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki negishi Negishi Coupling start->negishi boronic_acid Organoboron Reagent (e.g., Arylboronic Acid) boronic_acid->suzuki organozinc Organozinc Reagent organozinc->negishi product Substituted 2,3-Difluorobenzaldehyde suzuki->product pd_catalyst Pd Catalyst & Base negishi->product pd_catalyst2 Pd or Ni Catalyst

General workflow for cross-coupling reactions.
Role in the Synthesis of Bioactive Molecules

Substituted benzaldehydes are key precursors in the synthesis of a wide range of pharmaceuticals. While the direct application of this compound in the synthesis of a specific marketed drug is not explicitly detailed in the available literature, its structural motifs are present in several classes of bioactive compounds, particularly those targeting the central nervous system (CNS). The difluorinated phenyl ring is a common feature in modern antipsychotic and antidepressant medications. The introduction of this moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability and binding affinity to target receptors.

The general synthetic utility of this intermediate lies in its ability to be incorporated into larger molecular scaffolds through the reactions described above, leading to the generation of novel chemical entities for screening in drug discovery programs. The aldehyde functionality can be further transformed into a variety of other functional groups or used in condensation reactions to build heterocyclic systems.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its synthesis, while not extensively documented, can be reasonably achieved through established ortho-lithiation and formylation methodologies. The true strength of this building block lies in its utility in modern cross-coupling reactions, providing a gateway to a diverse range of substituted aromatic compounds. As the demand for complex and highly functionalized molecules continues to grow, the importance of intermediates like this compound in enabling the efficient construction of these targets is set to increase. Further research into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

The Role of 6-Bromo-2,3-difluorobenzaldehyde in the Development of Novel KRas G12C Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzaldehyde is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and a trifunctionalized benzene ring, makes it a valuable building block for the synthesis of complex bioactive molecules. This technical guide explores the potential applications of this compound in medicinal chemistry, with a particular focus on its emerging role in the development of potent and selective inhibitors of the KRas G12C oncoprotein, a critical target in cancer therapy.

The presence of bromine and fluorine atoms on the benzaldehyde scaffold imparts distinct physicochemical properties that are advantageous for drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The bromine atom serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings, allowing for the construction of intricate molecular architectures.[1][2]

This guide will provide an in-depth overview of the synthesis of KRas G12C inhibitors utilizing this compound, present key biological data for this class of compounds, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Application in the Synthesis of KRas G12C Inhibitors

The KRas protein is a small GTPase that acts as a molecular switch in cell signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where a glycine residue at position 12 is replaced by a cysteine, is particularly prevalent in non-small cell lung cancer. This mutation traps the KRas protein in its active state, leading to constitutive activation of downstream signaling pathways that promote tumor growth and survival.

The discovery of a druggable pocket on the KRas G12C mutant protein has spurred the development of covalent inhibitors that specifically target the mutant cysteine residue. This compound has emerged as a key starting material in the synthesis of a novel class of tricyclic heterocyclic KRas G12C inhibitors.

A crucial initial step in the synthesis of these inhibitors involves the reduction of the aldehyde functionality of this compound to the corresponding alcohol, (6-bromo-2,3-difluorophenyl)methanol. This transformation is typically achieved with a mild reducing agent such as sodium borohydride. This intermediate then undergoes a series of reactions to construct the complex tricyclic core of the final inhibitor.

Quantitative Data: Biological Activity of Representative KRas G12C Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Cell Line
MRTX849 KRAS G12CCell Viability (2D)10 - 973Various
MRTX849 KRAS G12CCell Viability (3D)0.2 - 1042Various
AMG 510 KRAS G12CpERK Inhibition<10H358
Compound A KRAS G12CKRAS G12C Exchange1-10Biochemical
Compound B KRAS G12CpERK Assay10-50Cellular

Note: The data presented in this table is representative of the KRas G12C inhibitor class and is not directly tied to compounds synthesized from this compound.

Experimental Protocols

Synthesis of (6-bromo-2,3-difluorophenyl)methanol (A Key Intermediate)

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH4)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound in methanol.

  • Add sodium borohydride to the solution in portions.

  • Allow the exothermic reaction to cool to room temperature (approximately 1 hour).

  • Pour the reaction mixture into a saturated ammonium chloride solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with water and then with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The crude (6-bromo-2,3-difluorophenyl)methanol can be purified by column chromatography on silica gel if necessary.

Biological Evaluation: KRAS G12C pERK Inhibition Assay

Materials:

  • H358 human lung cancer cells (or other KRas G12C mutant cell line)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies (anti-pERK, anti-total ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting apparatus and reagents

Procedure:

  • Seed H358 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against pERK and total ERK.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the bands.

  • Quantify the band intensities and calculate the ratio of pERK to total ERK for each treatment condition.

  • Determine the IC50 value by plotting the percentage of pERK inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway

KRas_G12C_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRas_GDP KRas G12C-GDP (Inactive) SOS1->KRas_GDP GTP loading KRas_GTP KRas G12C-GTP (Active) KRas_GDP->KRas_GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Covalent Inhibitor Inhibitor->KRas_GTP Inhibition

Caption: The KRas G12C signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bio_eval Biological Evaluation Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Intermediate (6-bromo-2,3-difluorophenyl)methanol Reduction->Intermediate Further_Steps Multi-step Synthesis Intermediate->Further_Steps Final_Compound Final Inhibitor Compound Further_Steps->Final_Compound Compound_Treatment Compound Treatment Final_Compound->Compound_Treatment Cell_Culture Cell Culture (KRas G12C mutant line) Cell_Culture->Compound_Treatment Western_Blot Western Blot (pERK/ERK) Compound_Treatment->Western_Blot Data_Analysis Data Analysis (IC50 determination) Western_Blot->Data_Analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its application in the synthesis of novel KRas G12C inhibitors highlights its potential for the development of targeted cancer therapeutics. The synthetic accessibility and the unique properties conferred by its halogenated structure make it an attractive starting material for the exploration of new chemical space in drug discovery. Further research into the derivatization of this versatile scaffold is likely to yield additional novel compounds with significant therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic routes to derive novel compounds from the versatile building block, 6-Bromo-2,3-difluorobenzaldehyde. This starting material is of significant interest in medicinal chemistry due to the presence of multiple reaction sites: a reactive aldehyde group for condensation and olefination reactions, a bromine atom amenable to various cross-coupling reactions, and a difluorophenyl ring, a common motif in bioactive molecules that can enhance metabolic stability and binding affinity.

Overview of Synthetic Transformations

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic and substituted aromatic compounds. The primary reaction pathways include:

  • Heterocycle Formation: Synthesis of biologically active scaffolds such as quinazolines and benzimidazoles.

  • Schiff Base Formation: Condensation with primary amines to form imines, which are versatile intermediates for further functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse substituents at the 6-position.

  • Wittig Reaction: Olefination of the aldehyde to form substituted alkenes.

These transformations open avenues for the creation of compound libraries for drug discovery programs, particularly in oncology and infectious diseases, where quinazoline and benzimidazole cores are prevalent.

Synthesis of Heterocyclic Derivatives

Synthesis of 6-Bromo-2,3-difluoro-substituted Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, including anticancer and antimicrobial properties. The bromine atom at the 6-position of the quinazoline ring, derived from the starting aldehyde, can be further functionalized to explore structure-activity relationships (SAR).

Reaction Scheme:

G This compound This compound Intermediate_A 2-Amino-3-bromo-4,5-difluorobenzamide This compound->Intermediate_A 1. Oxidation 2. Amination Quinazoline_Derivative 6-Bromo-2-(substituted)-quinazoline Intermediate_A->Quinazoline_Derivative Cyclocondensation with aldehyde/nitrile G This compound This compound Benzimidazole_Derivative 2-(6-Bromo-2,3-difluorophenyl)-1H-benzimidazole This compound->Benzimidazole_Derivative o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Benzimidazole_Derivative G This compound This compound Suzuki_Product 6-Aryl-2,3-difluorobenzaldehyde This compound->Suzuki_Product Pd catalyst, Base Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Suzuki_Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Promotes Quinazoline_Derivative Quinazoline Derivative (EGFR Inhibitor) Quinazoline_Derivative->EGFR Inhibits

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This powerful, palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of 6-Bromo-2,3-difluorobenzaldehyde. This substrate is a valuable building block in medicinal chemistry, as the resulting biaryl benzaldehydes can serve as precursors to a wide range of complex molecules with potential therapeutic applications. The presence of two fluorine atoms and a reactive aldehyde group necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Challenges and Considerations

The Suzuki-Miyaura coupling of this compound presents specific challenges that must be addressed for successful synthesis:

  • Steric Hindrance: The bromine atom is positioned ortho to the aldehyde group, which can sterically hinder the oxidative addition step of the catalytic cycle. The use of bulky, electron-rich phosphine ligands is often necessary to overcome this steric impediment.

  • Electronic Effects: The fluorine atoms are electron-withdrawing, which can influence the reactivity of the aryl bromide. While this can facilitate oxidative addition, it may also impact other steps in the catalytic cycle.

  • Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions, particularly strong bases and high temperatures, which can lead to side reactions such as aldol condensation or decomposition.

Recommended Reaction Components

Based on established protocols for structurally similar substrates, the following components are recommended for the Suzuki-Miyaura coupling of this compound:

  • Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used and effective precatalysts.

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting the coupling of sterically hindered and electron-deficient aryl bromides. Recommended ligands include Sphos, XPhos, RuPhos, and other Buchwald-type biaryl phosphines. N-heterocyclic carbenes (NHCs) can also be effective.

  • Bases: A variety of inorganic bases can be employed, with the choice often depending on the solvent system and the sensitivity of the substrates. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).

  • Solvents: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water. The aqueous component is essential for the activation of the boronic acid.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. These conditions can serve as a starting point for optimization.

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
21-Bromo-2,3-difluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90880-90
32-Bromo-5-fluorotoluene3-Tolylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)DMF/H₂O (9:1)1101675-85
44-BromobenzaldehydePhenylboronic acidPd(OAc)₂ (1)-K₂CO₃ (2)EtOH/H₂O (1:1)RT4>95

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Conditions with Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous toluene

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Add Solvent System B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(Br)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)(OR)L₂] pd_complex1->pd_complex2 Ligand Exchange pd_complex3 Ar-Pd(II)-Ar'L₂ pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product Coupled Product (Ar-Ar') aryl_halide This compound (Ar-Br) boronic_acid Arylboronic Acid (Ar'-B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromo-2,3-difluorobenzaldehyde with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the palladium-catalyzed coupling of 6-Bromo-2,3-difluorobenzaldehyde with a variety of boronic acids. The resulting 6-aryl-2,3-difluorobenzaldehyde scaffold is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the fluorine substituents.

The presence of two fluorine atoms and an aldehyde group on the aromatic ring of this compound influences its reactivity. The electron-withdrawing nature of these substituents can facilitate the oxidative addition step in the catalytic cycle. However, careful optimization of the catalyst system, base, and solvent is crucial to achieve high yields and minimize side reactions. These protocols are based on established methodologies for structurally similar electron-deficient and sterically hindered aryl bromides.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the corresponding biaryl product.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with similar electronic and steric properties to this compound. These conditions can serve as a starting point for optimization.

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)PPh₃ (6)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901680-90
34-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)THF/H₂O (10:1)801288-96
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2)DMF/H₂O (5:1)110875-85
54-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001870-80

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of 1,4-dioxane and water.

  • Add cesium carbonate and degas the mixture by bubbling with an inert gas for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture under a positive flow of inert gas.

  • Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow setup Reaction Setup (Add reactants, catalyst, ligand, base to flask) purge Inert Atmosphere (Purge with Ar or N₂) setup->purge solvent Solvent Addition (Add degassed solvent/water) purge->solvent reaction Heating & Stirring (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup (Extraction and washing) monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Synthesis of p38 Kinase Inhibitors Utilizing 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorobenzaldehyde is a key starting material in the synthesis of a novel class of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. The unique substitution pattern of this aromatic aldehyde, featuring both bromine and difluoro functionalities, provides a versatile scaffold for the construction of complex heterocyclic systems that can effectively target the ATP-binding site of p38 kinases. This document provides detailed application notes and experimental protocols for the synthesis of a representative p38 kinase inhibitor, highlighting the utility of this compound in medicinal chemistry and drug discovery. The p38 MAP kinases are crucial mediators of inflammatory cytokine production and are implicated in a variety of inflammatory diseases, making them an important therapeutic target.

Data Presentation

The following tables summarize representative quantitative data for a series of hypothetical p38 kinase inhibitors synthesized using methodologies analogous to those described below. This data is provided for illustrative purposes to demonstrate the potential potency of compounds derived from this compound.

Table 1: In Vitro p38α Kinase Inhibitory Activity

Compound IDR GroupIC50 (nM)[1][2]
1a 4-Methylpiperazin-1-yl15
1b Morpholino32
1c 4-(Dimethylamino)piperidin-1-yl8
1d 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl25
1e 4-Hydroxypiperidin-1-yl45

Table 2: Cellular Activity - Inhibition of LPS-induced TNFα Production in THP-1 Cells

Compound IDIC50 (nM)
1a 55
1b 80
1c 35
1d 70
1e 110

Experimental Protocols

The following protocols describe a representative synthesis of a p38 kinase inhibitor from this compound. The synthesis involves a multi-step sequence including a condensation reaction to form a pyrazole intermediate, followed by a Suzuki coupling and subsequent functionalization.

Protocol 1: Synthesis of 1-(6-Bromo-2,3-difluorophenyl)-5-tert-butyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added 5-tert-butyl-1H-pyrazole-4-carbaldehyde (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Suzuki Coupling to Introduce the Pyridinone Moiety (Intermediate 2)
  • Reaction Setup: In a microwave-safe vial, Intermediate 1 (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4(1H)-one (1.2 eq), and potassium carbonate (2.0 eq) are suspended in a mixture of 1,4-dioxane and water (4:1, 5 mL/mmol).

  • Catalyst Addition: The mixture is degassed with argon for 15 minutes, followed by the addition of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 eq).

  • Reaction Conditions: The vial is sealed and heated in a microwave reactor at 120 °C for 30-60 minutes. Reaction progress is monitored by LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography to yield Intermediate 2.

Protocol 3: Final Urea Formation (Target Compound)
  • Phosgene Equivalent Reaction: To a solution of Intermediate 2 (1.0 eq) in anhydrous dichloromethane at 0 °C is added triphosgene (0.4 eq) and triethylamine (2.2 eq). The mixture is stirred at 0 °C for 1 hour.

  • Amine Addition: The desired amine (e.g., 1-methylpiperazine, 1.2 eq) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The final compound is purified by preparative HPLC to yield the target p38 kinase inhibitor.

Mandatory Visualization

p38 MAPK Signaling Pathway

The diagram below illustrates the p38 MAP kinase signaling pathway, which is activated by various cellular stresses and inflammatory cytokines. Activation of this pathway leads to the phosphorylation of downstream targets, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. The synthesized inhibitors aim to block the activity of p38α, thereby attenuating this inflammatory cascade.

p38_signaling_pathway extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->downstream inhibitor This compound -derived Inhibitor inhibitor->p38 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines inflammation Inflammation cytokines->inflammation

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of the target p38 kinase inhibitor, starting from this compound.

experimental_workflow start This compound step1 Condensation with Amino-pyrazole start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Intermediate 2 step2->intermediate2 step3 Urea Formation intermediate2->step3 final_product Target p38 Kinase Inhibitor step3->final_product

Caption: Synthetic Workflow for p38 Kinase Inhibitor.

References

Application Notes: Synthesis of a Key Intermediate for Potential Therapeutic Agents Using 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Their critical role in various physiological processes has made them attractive targets for drug discovery, leading to the development of inhibitors for treating a wide range of conditions, including inflammatory diseases, cardiovascular disorders, and neurological conditions. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated building blocks such as 6-bromo-2,3-difluorobenzaldehyde are valuable starting materials in medicinal chemistry.

While a direct synthetic route from this compound to a marketed phosphodiesterase inhibitor is not prominently documented in publicly available literature, this starting material is utilized in the synthesis of complex molecules intended for therapeutic applications. This document details a protocol for the synthesis of a key intermediate from this compound, as described in patent literature for the synthesis of STING (stimulator of interferon genes) modulators, which are noted for potential combination therapy with phosphodiesterase inhibitors.[1]

Phosphodiesterase Signaling Pathway

The inhibition of phosphodiesterases, for instance PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB then moves to the nucleus to regulate the transcription of genes involved in the inflammatory response, ultimately reducing the production of pro-inflammatory cytokines.

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PDE PDE cAMP->PDE PKA_i PKA (inactive) cAMP->PKA_i Activates AMP AMP PDE->AMP Hydrolyzes PKA_a PKA (active) PKA_i->PKA_a CREB CREB PKA_a->CREB Phosphorylates PDE_Inhibitor PDE Inhibitor PDE_Inhibitor->PDE Inhibits pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene Regulates Cytokines ↓ Pro-inflammatory Cytokines Gene->Cytokines

Caption: General PDE Signaling Pathway

Experimental Protocol: Synthesis of 1-(6-Bromo-2,3-difluorophenyl)ethanol

This protocol describes the synthesis of a key secondary alcohol intermediate from this compound via a Grignard reaction, based on methodologies found in patent literature.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercial Source
Methyl magnesium bromide3 M in THFCommercial Source
Tetrahydrofuran (THF), dryAnhydrousCommercial Source
Hydrochloric acid (HCl)2 M aqueous solutionCommercial Source
Ethyl acetate (EtOAc)Reagent GradeCommercial Source
Brine (saturated NaCl solution)-Laboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial Source
Nitrogen (N₂)High Purity-

Synthetic Workflow

Synthetic_Workflow Start This compound in dry THF under N₂ Cool Cool to 0 °C Start->Cool Add_Grignard Add Methyl Magnesium Bromide (3M in THF) dropwise Cool->Add_Grignard Warm_Stir Warm to RT and stir overnight Add_Grignard->Warm_Stir Quench Quench with 2M HCl (aq) Warm_Stir->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash combined organic layers with Brine Extract->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Product 1-(6-Bromo-2,3-difluorophenyl)ethanol Dry->Product

Caption: Workflow for Intermediate Synthesis
Step-by-Step Procedure

  • Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.86 g, 8.46 mmol) in dry tetrahydrofuran (THF, 25 mL).[1]

  • Grignard Addition : Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add methyl magnesium bromide (3.5 mL of a 3 M solution in THF, 10.5 mmol) dropwise to the stirred solution, ensuring the temperature is maintained.[1]

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[1]

  • Work-up and Quenching : Carefully quench the reaction by adding 2 M aqueous HCl.[1]

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).[1]

  • Washing and Drying : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : The resulting residue, 1-(6-bromo-2,3-difluorophenyl)ethanol, can be further purified by silica gel chromatography if necessary.

Data Summary

The following table summarizes the stoichiometry for the described reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Eq.
This compoundC₇H₃BrF₂O221.001.868.461.0
Methyl magnesium bromideCH₃MgBr119.31-10.5~1.24

Conclusion

The provided protocol outlines a reliable method for the synthesis of 1-(6-bromo-2,3-difluorophenyl)ethanol, a valuable intermediate, starting from this compound. While this specific intermediate is described in the context of synthesizing STING modulators, the principles of its formation and its reactive functional groups (a secondary alcohol and a bromo-difluoro-aromatic moiety) make it a versatile building block. Researchers in drug development can utilize this intermediate for further elaboration into more complex molecules, potentially including novel scaffolds for phosphodiesterase inhibitors or other therapeutic agents where the unique electronic and steric properties of the 2,3-difluorophenyl group are desired.

References

Application Notes and Protocols: Antimicrobial Activity of Compounds Derived from 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific data on the antimicrobial activity of compounds directly derived from "6-Bromo-2,3-difluorobenzaldehyde" is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for the synthesis and antimicrobial evaluation of novel benzaldehyde derivatives. These protocols are provided as a comprehensive guide for researchers to apply to their own unique compounds synthesized from the specified starting material.

Introduction

The rise of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[1] Benzaldehyde derivatives are a well-established class of compounds known to exhibit a wide range of biological activities, including antimicrobial effects.[2][3] The unique electronic and steric properties imparted by fluorine and bromine substitutions on the benzaldehyde ring make "this compound" an intriguing starting material for the synthesis of novel bioactive molecules.

These notes provide a framework for the synthesis of potential antimicrobial agents from this precursor and detail standardized protocols for evaluating their efficacy against common pathogenic microorganisms. The primary methods covered are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay to assess the zone of inhibition.[1][4]

Proposed Synthesis of Novel Antimicrobial Agents

A common and effective strategy for generating bioactive molecules from benzaldehydes is the synthesis of Schiff bases (imines) or chalcones. These reactions are typically high-yielding and can generate a diverse library of compounds for screening.

2.1. General Synthesis of Schiff Base Derivatives

The reaction of this compound with various primary amines can yield a library of Schiff base derivatives. Imines are known to possess antimicrobial properties.[3]

  • Reaction: this compound + R-NH₂ → Schiff Base Derivative

  • Protocol:

    • Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).

    • Add 1 to 1.1 equivalents of the desired primary amine.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates and can be collected by filtration. If not, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the final compound using techniques like FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product & Analysis start_mat This compound reaction Condensation Reaction start_mat->reaction amine Primary Amine (R-NH₂) amine->reaction solvent Ethanol/Methanol solvent->reaction catalyst Glacial Acetic Acid catalyst->reaction heat Reflux heat->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification product Schiff Base Derivative purification->product analysis Characterization (NMR, MS, FTIR) product->analysis

Caption: Workflow for Schiff base synthesis.

Experimental Protocols for Antimicrobial Screening

Once a library of derivatives is synthesized and purified, their antimicrobial activity can be determined using standardized methods.

3.1. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][5] This method is considered quantitative and is performed in 96-well microtiter plates.[6][7]

Materials:

  • Synthesized compounds (stock solutions prepared in a suitable solvent like DMSO).[5]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[8]

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile 96-well microtiter plates.[9]

  • 0.5 McFarland turbidity standard.[8]

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in CAMHB with 1-2% DMSO) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting.

    • Continue this serial dilution process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).[8]

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours), select 3-5 isolated colonies.[1]

    • Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[4]

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1] This can be compared to the growth control (well 11).

G A Prepare 2-fold serial dilutions of test compound in 96-well plate D Inoculate wells with bacterial suspension A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Dilute inoculum to final concentration (5x10⁵ CFU/mL) B->C C->D E Incubate plate at 35°C for 16-20 hours D->E F Read results: Identify lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination.

3.2. Protocol 2: Kirby-Bauer Disk Diffusion Assay

This method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to an antimicrobial agent.[4] It relies on the diffusion of the compound from a paper disk into an agar medium, creating a zone of inhibition where bacterial growth is prevented.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates.[4]

  • Sterile paper disks (6 mm diameter).

  • Synthesized compounds at a known concentration.

  • Test microorganisms.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Incubator (35°C ± 2°C).

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum suspension equivalent to the 0.5 McFarland standard as described in the MIC protocol.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[11]

    • Streak the swab over the entire surface of the MHA plate to ensure a confluent lawn of growth. Rotate the plate by 60° and repeat the streaking two more times.[10][11]

  • Preparation and Placement of Disks:

    • Impregnate sterile paper disks with a known amount of the synthesized compound (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[4] Ensure disks are pressed down gently to make full contact with the agar.

    • Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent (e.g., DMSO) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[6]

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters (mm).[12] The size of the zone corresponds to the susceptibility of the organism to the compound.[10]

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in clear, structured tables to allow for easy comparison of the activity of different derivatives against various microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Compound IDR-Group (Schiff Base)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Cpd-01 -Phenyl128256>256
Cpd-02 -4-Chlorophenyl64128256
Cpd-03 -4-Methoxyphenyl256>256>256
Cpd-04 -2-Hydroxyphenyl3264128
Control Ciprofloxacin10.251

Table 2: Zone of Inhibition Data from Disk Diffusion Assay

Compound IDR-Group (Schiff Base)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
Cpd-01 -Phenyl108-
Cpd-02 -4-Chlorophenyl14117
Cpd-03 -4-Methoxyphenyl7--
Cpd-04 -2-Hydroxyphenyl181510
Control Ciprofloxacin (5 µg)253022

Note: The data presented in these tables is hypothetical and for illustrative purposes only.

Conclusion

The protocols and frameworks provided here offer a comprehensive guide for the synthesis and evaluation of novel antimicrobial compounds derived from this compound. By systematically synthesizing a library of derivatives and evaluating them through standardized MIC and disk diffusion assays, researchers can effectively identify promising lead compounds for further development in the fight against infectious diseases. Structural activity relationship studies can then be conducted to correlate chemical modifications with antimicrobial potency.[13]

References

Application of 6-Bromo-2,3-difluorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

6-Bromo-2,3-difluorobenzaldehyde is a key building block in the synthesis of a novel class of pyrazole carboxamide fungicides. These fungicides are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi, a critical mechanism for disrupting fungal growth and proliferation. The specific substitution pattern of the benzaldehyde, featuring bromine and fluorine atoms, is crucial for the biological activity and metabolic stability of the final agrochemical products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative pyrazole carboxamide fungicide.

Application Notes

Target Agrochemical Class: Pyrazole Carboxamide Fungicides

This compound is a critical precursor for the synthesis of the aniline moiety in a range of pyrazole carboxamide fungicides. The general structure of these fungicides consists of a substituted pyrazole carboxylic acid amide linked to a substituted aniline. The 2,3-difluoro-6-bromophenyl group derived from the starting aldehyde ultimately forms a key part of the aniline component, contributing to the molecule's efficacy and spectrum of activity against a variety of plant pathogens.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

The pyrazole carboxamide fungicides synthesized using this compound act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a crucial enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This inhibition disrupts the fungal cell's energy production (ATP synthesis) and leads to the cessation of fungal growth and eventual cell death.

The following diagram illustrates the signaling pathway and the point of inhibition:

SDHI_MoA Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate e_transport Electron Transport Chain SDH->e_transport e- ATP_Synthase ATP Synthase (Complex V) e_transport->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibition Synthetic_Workflow A This compound B Intermediate 1 (Substituted Aniline Precursor) A->B Reaction I C Intermediate 2 (Substituted Aniline) B->C Reaction II F Final Product (Pyrazole Carboxamide Fungicide) C->F Coupling Reaction D Pyrazole Precursors E Intermediate 3 (Pyrazole Carboxylic Acid) D->E Reaction III E->F

Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-bromo-2,3-difluorobenzaldehyde as a key building block. This versatile substrate, featuring bromine and fluorine substituents, offers a valuable scaffold for the synthesis of complex aromatic compounds with applications in medicinal chemistry, agrochemicals, and materials science.[1] The protocols outlined below are based on established palladium-catalyzed methodologies and may serve as a starting point for further optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[2] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Application:

Synthesis of 2,3-difluoro-6-formylbiphenyl derivatives. These structures are of interest in the development of novel therapeutics and functional materials.

Representative Protocol:

Reaction Scheme:

A flask is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.), and a base like potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous solvent, such as a mixture of toluene and water (e.g., 4:1), is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation:
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O1001080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O951675-85
Yields are hypothetical and based on typical Suzuki-Miyaura reactions of similar aryl bromides.

Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, offering a direct route to introduce vinyl groups.[3]

Application:

Synthesis of 2,3-difluoro-6-formylstilbenes and related cinnamate derivatives. These compounds can serve as precursors for various heterocyclic systems and pharmacologically active molecules. The sunscreen agent 2-ethylhexyl p-methoxy-cinnamate has been produced on a pilot scale using a Pd/C catalyst.[4]

Representative Protocol:

Reaction Scheme:

To a reaction vessel containing this compound (1.0 equiv.) and the desired alkene (1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv.) are added. A suitable base, for instance, triethylamine (Et₃N, 2.0 equiv.), and a solvent like DMF or acetonitrile are introduced. The vessel is sealed and heated to 100-120 °C. The reaction progress is monitored by an appropriate chromatographic technique. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water. The organic phase is dried, concentrated, and the residue is purified by column chromatography.

Data Presentation:
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1101870-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile1002475-85
3Ethylene (gas)PdCl₂(dppf) (3)-NaOAcDMA1202065-75
Yields are hypothetical and based on typical Heck reactions of similar aryl bromides.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5]

Application:

Synthesis of 6-alkynyl-2,3-difluorobenzaldehydes, which are valuable intermediates for the preparation of heterocycles, natural products, and organic materials.

Representative Protocol:

Reaction Scheme:

In a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv.), and a copper co-catalyst such as copper(I) iodide (CuI, 0.04 equiv.) are placed. Anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added dropwise. The reaction is stirred at room temperature or heated to 50-60 °C and monitored by TLC or LC-MS.[1] Upon completion, the solvent is removed, and the residue is taken up in an organic solvent, washed with ammonium chloride solution and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[1]

Data Presentation:
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601880-90
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF501675-85
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene701285-95
Yields are hypothetical and based on typical Sonogashira reactions of similar aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[6]

Application:

Synthesis of 6-amino-2,3-difluorobenzaldehyde derivatives. These compounds are important precursors for a wide range of biologically active molecules, including kinase inhibitors and other pharmaceuticals.

Representative Protocol:

Reaction Scheme:

An oven-dried Schlenk tube is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.04 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C. The reaction is monitored until completion. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Data Presentation:
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Toluene1102070-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001675-90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1052465-80
Yields are hypothetical and based on typical Buchwald-Hartwig aminations of similar aryl bromides.

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule using carbon monoxide, providing access to a variety of carbonyl compounds such as esters, amides, and ketones.

Application:

Synthesis of 2,3-difluoro-6-formylbenzoic acid derivatives (esters and amides). These compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Representative Protocol (for Ester Synthesis):

Reaction Scheme:

A pressure vessel is charged with this compound (1.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand like dppf (0.04 equiv.), and a base (e.g., triethylamine, 2.0 equiv.). The desired alcohol (e.g., methanol or ethanol) is added as the solvent and nucleophile. The vessel is flushed with carbon monoxide and then pressurized to the desired pressure (e.g., 1-10 atm). The reaction is heated to 80-120 °C and stirred for several hours. After cooling and venting the CO, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Data Presentation:
EntryNucleophileCatalyst (mol%)Ligand (mol%)BaseCO Pressure (atm)Temp (°C)Time (h)Yield (%)
1MethanolPd(OAc)₂ (2)dppf (4)Et₃N51001270-80
2DiethylaminePdCl₂(PPh₃)₂ (3)-K₂CO₃101201865-75
3WaterPd(OAc)₂ (2)Xantphos (4)Et₃N81102460-70
Yields are hypothetical and based on typical carbonylation reactions of similar aryl bromides.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: This compound, Coupling Partner, Base B Add Catalyst & Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Argon/Nitrogen) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Quench F->G H Solvent Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycles

G cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling 1 Pd(0)L_n 2 Ar-Pd(II)(Br)L_n 1->2 Oxidative Addition (Ar-Br) 3 Ar-Pd(II)(Ar')L_n 2->3 Transmetalation (Ar'B(OH)2 + Base) 3->1 Reductive Elimination (Ar-Ar') 4 Pd(0)L_n 5 Ar-Pd(II)(Br)L_n 4->5 Oxidative Addition 6 Insertion Complex 5->6 Migratory Insertion (Alkene) 7 β-Hydride Elimination Complex 6->7 β-Hydride Elimination 7->4 Reductive Elimination 8 Pd(0)L_n 9 Ar-Pd(II)(Br)L_n 8->9 Oxidative Addition 10 Ar-Pd(II)(C≡CR')L_n 9->10 Transmetalation (CuC≡CR') 10->8 Reductive Elimination (Ar-C≡CR')

References

Protecting Group Strategies for Reactions Involving 6-Bromo-2,3-difluorobenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in reactions involving 6-bromo-2,3-difluorobenzaldehyde. The presence of the aldehyde functional group, along with the bromo and difluoro substituents on the aromatic ring, necessitates careful consideration of protecting group strategies to ensure selective and high-yielding synthetic transformations. These notes are intended to guide researchers in choosing and implementing appropriate protecting groups for this versatile building block in medicinal chemistry and materials science.

Introduction to Protecting Group Strategies

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. For aldehydes, which are susceptible to oxidation, reduction, and nucleophilic attack, the use of protecting groups is often essential. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. This principle of selective deprotection is known as orthogonality.

For this compound, the primary functional group requiring protection is the aldehyde. The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the aldehyde and the stability of the protecting group. The most common and effective protecting groups for aldehydes are acetals and thioacetals, which are stable to a wide range of reagents, particularly bases, nucleophiles, and reducing agents.

Acetal Protection

Cyclic acetals, typically formed with ethylene glycol, are a robust and widely used protecting group for aldehydes. They are stable under basic, neutral, and some reducing conditions. Deprotection is readily achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Acetal Protection of this compound

Reaction:

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), toluene (approx. 0.2 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(6-bromo-2,3-difluorophenyl)-1,3-dioxolane.

Experimental Protocol: Acetal Deprotection

Reaction:

Materials:

  • 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the acetal-protected aldehyde in acetone or THF in a round-bottom flask.

  • Add 1M HCl and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Thioacetal Protection

Thioacetals, formed with dithiols like ethane-1,2-dithiol, offer enhanced stability compared to their oxygen counterparts, particularly under acidic conditions.[1] This property makes them valuable in syntheses requiring acidic steps where an acetal would be cleaved. Deprotection of thioacetals requires specific reagents, as they are stable to typical acid-catalyzed hydrolysis.

Experimental Protocol: Thioacetal Protection of this compound

Reaction:

Materials:

  • This compound

  • Ethane-1,2-dithiol (1.2 equivalents)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, or I₂) (catalytic amount)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound and ethane-1,2-dithiol in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C and add the Lewis acid catalyst.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(6-bromo-2,3-difluorophenyl)-1,3-dithiolane.

Experimental Protocol: Thioacetal Deprotection

A variety of reagents can be used for the deprotection of thioacetals.[2] The choice of reagent depends on the other functional groups present in the molecule. A common and effective method involves oxidative cleavage.

Reaction:

Materials:

  • 2-(6-Bromo-2,3-difluorophenyl)-1,3-dithiolane

  • Oxidizing agent (e.g., N-bromosuccinimide (NBS), Dess-Martin periodinane (DMP), or Oxone®)

  • Aqueous acetone or acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure (using NBS as an example):

  • Dissolve the thioacetal in aqueous acetone.

  • Add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the protection and deprotection of aromatic aldehydes. While specific yields for this compound are not widely reported, these values provide a general guideline. Researchers should optimize conditions for their specific application.

Protection/DeprotectionProtecting GroupReagentsSolventTypical TimeTypical Yield
Protection Ethylene AcetalEthylene glycol, p-TsOHToluene2-6 h>90%
Protection Ethane ThioacetalEthane-1,2-dithiol, BF₃·OEt₂DCM1-3 h>90%
Deprotection Ethylene Acetal1M HClAcetone/Water1-4 h>95%
Deprotection Ethane ThioacetalNBSAcetone/Water1-2 h85-95%

Visualization of Workflows

Logical Workflow for Acetal Protection and Deprotection

Acetal_Workflow Start This compound Protect Acetal Protection (Ethylene Glycol, p-TsOH) Start->Protect Protected 2-(6-Bromo-2,3-difluorophenyl)-1,3-dioxolane Protect->Protected Reaction Further Synthetic Steps (Base, Nucleophiles, Reductants) Protected->Reaction Deprotect Acetal Deprotection (Aqueous Acid) Reaction->Deprotect End Deprotected Aldehyde Deprotect->End Orthogonal_Strategy Molecule Molecule with Aldehyde and Alcohol Protect_Aldehyde Thioacetal Protection Molecule->Protect_Aldehyde Protect_Alcohol Silyl Ether Protection Molecule->Protect_Alcohol Protected_Molecule Doubly Protected Molecule Protect_Aldehyde->Protected_Molecule Protect_Alcohol->Protected_Molecule Deprotect_Aldehyde Thioacetal Deprotection (e.g., NBS) Protected_Molecule->Deprotect_Aldehyde Orthogonal Condition 1 Deprotect_Alcohol Silyl Ether Deprotection (e.g., TBAF) Protected_Molecule->Deprotect_Alcohol Orthogonal Condition 2 React_Alcohol React at Alcohol Deprotect_Aldehyde->React_Alcohol React_Aldehyde React at Aldehyde Deprotect_Alcohol->React_Aldehyde

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromo-2,3-difluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic compounds are critical building blocks in modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in the development of novel pharmaceuticals and agrochemicals.[1][2][3] 6-Bromo-2,3-difluorobenzaldehyde is a key intermediate, offering multiple reaction sites for diversification: the aldehyde for nucleophilic additions and reductive aminations, the bromine atom for cross-coupling reactions, and the activated aromatic ring for further functionalization.

These application notes provide detailed protocols for the multi-kilogram scale synthesis of this compound and its subsequent derivatization into key downstream products. The methodologies are designed with scalability, safety, and efficiency in mind, addressing challenges commonly faced during the transition from laboratory to pilot plant production.

Core Synthesis: Scale-Up of this compound

The recommended large-scale synthesis involves a directed ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation. This method avoids the use of more hazardous or expensive reagents and is amenable to industrial production.

Experimental Protocol: Synthesis of this compound (1)
  • Equipment: 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel.

  • Procedure:

    • Charge the reactor with 1-bromo-2,3-difluorobenzene (5.0 kg, 25.9 mol) and anhydrous tetrahydrofuran (THF, 40 L).

    • Inert the reactor with dry nitrogen and cool the solution to -78°C using a suitable cooling system (e.g., dry ice/acetone bath).

    • Slowly add a 2.0 M solution of lithium diisopropylamide (LDA) in THF/heptane/ethylbenzene (13.6 L, 27.2 mol) via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed -70°C.

    • Stir the resulting mixture at -78°C for an additional 1 hour after the addition is complete.

    • Add anhydrous N,N-dimethylformamide (DMF, 2.3 kg, 31.1 mol) dropwise over 1.5 hours, maintaining the temperature below -70°C.

    • After the addition of DMF, allow the reaction mixture to stir at -78°C for 30 minutes, then slowly warm to -20°C over 2 hours.

    • Quench the reaction by carefully adding a pre-cooled solution of 10% aqueous hydrochloric acid (20 L), ensuring the temperature does not rise above 0°C.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

    • Combine the organic layers and wash sequentially with water (15 L) and brine (15 L).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white to pale yellow solid.

Derivatization Protocols

The following protocols describe common, scalable transformations of this compound into valuable downstream intermediates.

Protocol 1: Oxidation to 6-Bromo-2,3-difluorobenzoic acid (2)

This oxidation is a key step for producing intermediates used in the synthesis of various APIs.

  • Equipment: 50 L reactor with overhead stirrer, thermocouple, and addition funnel.

  • Procedure:

    • Suspend this compound (2.2 kg, 10.0 mol) in a mixture of tert-butanol (10 L) and water (10 L).

    • Add 2-methyl-2-butene (2.1 kg, 30.0 mol) to the suspension.

    • In a separate vessel, dissolve sodium chlorite (2.7 kg, 30.0 mol) and sodium dihydrogen phosphate (3.6 kg, 30.0 mol) in water (10 L).

    • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the aldehyde suspension over 2 hours, maintaining the temperature between 20-25°C.

    • Stir the reaction mixture for 4-6 hours until TLC/HPLC analysis confirms the complete consumption of the starting aldehyde.

    • Adjust the pH of the mixture to ~2-3 with 6M HCl.

    • Extract the product with dichloromethane (3 x 8 L).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-Bromo-2,3-difluorobenzoic acid.

Protocol 2: Reductive Amination to N-benzyl-1-(6-bromo-2,3-difluorophenyl)methanamine (3)

Reductive amination is a fundamental transformation for introducing amine functionalities.

  • Equipment: 50 L reactor with overhead stirrer, thermocouple, and nitrogen inlet.

  • Procedure:

    • Charge the reactor with this compound (2.2 kg, 10.0 mol), benzylamine (1.18 kg, 11.0 mol), and methanol (20 L).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the mixture to 0-5°C.

    • In a controlled manner, add sodium borohydride (0.45 kg, 12.0 mol) portion-wise, keeping the internal temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.

    • Quench the reaction by the slow addition of water (10 L).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 8 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography or crystallization to obtain the desired secondary amine.

Protocol 3: Suzuki Cross-Coupling to 2,3-Difluoro-6-(thiophen-2-yl)benzaldehyde (4)

The Suzuki coupling is a powerful C-C bond-forming reaction, ideal for creating biaryl structures common in pharmaceuticals.[4][5]

  • Equipment: 50 L reactor with overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet.

  • Procedure:

    • Charge the reactor with this compound (2.2 kg, 10.0 mol), thiophene-2-boronic acid (1.4 kg, 11.0 mol), and potassium carbonate (4.1 kg, 30.0 mol).

    • Add a solvent mixture of toluene (20 L) and water (5 L).

    • De-gas the mixture by bubbling nitrogen through it for 30 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (115 g, 0.1 mol, 1 mol%).

    • Heat the reaction mixture to 85-90°C and maintain for 8-12 hours, monitoring by HPLC for completion.

    • Cool the reaction to room temperature and separate the layers.

    • Extract the aqueous layer with toluene (2 x 5 L).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the residue by silica gel chromatography or recrystallization to yield the coupled product.

Data Presentation

ParameterSynthesis of (1)Oxidation to (2)Reductive Amination to (3)Suzuki Coupling to (4)
Starting Material 1-bromo-2,3-difluorobenzeneThis compoundThis compoundThis compound
Scale (Starting Material) 5.0 kg2.2 kg2.2 kg2.2 kg
Key Reagents LDA, DMFNaClO₂, 2-methyl-2-buteneBenzylamine, NaBH₄Thiophene-2-boronic acid, Pd(PPh₃)₄, K₂CO₃
Solvent(s) THFt-Butanol / WaterMethanolToluene / Water
Temperature (°C) -78 to -2020 to 250 to 2585 to 90
Reaction Time (h) 4 - 54 - 63 - 48 - 12
Typical Yield (%) 75 - 85%88 - 95%80 - 90%85 - 92%
Typical Purity (HPLC) >98%>99%>98%>98%

Visualizations

Synthetic Pathways

G cluster_0 Core Synthesis cluster_1 Derivatization A 1-Bromo-2,3-difluorobenzene B This compound (1) A->B LDA, DMF THF, -78°C C 6-Bromo-2,3-difluorobenzoic acid (2) B->C NaClO₂ D N-benzyl-1-(6-bromo-2,3-difluorophenyl)methanamine (3) B->D Benzylamine, NaBH₄ E 2,3-Difluoro-6-(thiophen-2-yl)benzaldehyde (4) B->E Thiophene-2-boronic acid, Pd(PPh₃)₄

Caption: Synthetic routes from the core intermediate.

Experimental Workflow: Core Synthesis

start Charge Reactor: 1-bromo-2,3-difluorobenzene, THF cool Cool to -78°C start->cool add_lda Add LDA solution (T < -70°C) cool->add_lda stir1 Stir for 1h at -78°C add_lda->stir1 add_dmf Add DMF (T < -70°C) stir1->add_dmf warm Warm to -20°C add_dmf->warm quench Quench with aq. HCl warm->quench extract Work-up & Extraction quench->extract purify Concentrate & Recrystallize extract->purify end Isolate Pure Product (1) purify->end

Caption: Workflow for the scale-up synthesis of the target aldehyde.

Logical Relationships: Key Transformations

aldehyde Aldehyde (-CHO) acid Carboxylic Acid (-COOH) aldehyde->acid Oxidation amine Secondary Amine (-CH₂-NHR) aldehyde->amine Reductive Amination biaryl Biaryl Moiety bromide Aryl Bromide (-Br) bromide->biaryl Suzuki Coupling

Caption: Key functional group transformations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 6-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this electron-deficient and sterically hindered substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the catalyst has decomposed. 2. Poor Oxidative Addition: The electron-withdrawing nature of the fluorine and aldehyde groups can affect the oxidative addition step. 3. Protodeborylation of Boronic Acid: The boronic acid is unstable under the reaction conditions and is being replaced by a hydrogen atom.1. Catalyst Selection: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst such as a Buchwald G3 or G4 palladacycle. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. 2. Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1] 3. Boronic Acid Stability: Use a more stable boronic ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[1]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Use of Pd(II) Precatalyst: Pd(II) species can directly react with the boronic acid to form the homocoupled product.1. Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. 2. Catalyst Choice: Utilize a Pd(0) source (e.g., Pd₂(dba)₃) to minimize the presence of Pd(II) at the start of the reaction.[1]
Formation of Dehalogenated Byproduct 1. Presence of Hydride Source: The palladium intermediate may be reacting with a hydride source in the reaction mixture (e.g., from the solvent or base).1. Solvent and Base Selection: Use anhydrous solvents and a base that is less likely to generate hydrides. Ensure the base is finely powdered and dry.
Incomplete Reaction 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Catalyst Inhibition: The product or starting material may be coordinating to the palladium, inhibiting catalyst turnover.1. Temperature Optimization: Gradually increase the reaction temperature, monitoring for any decomposition. 2. Ligand Screening: A different ligand may prevent product inhibition and improve catalyst turnover.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: This substrate presents two main challenges. Firstly, the presence of two electron-withdrawing fluorine atoms and an aldehyde group makes the aryl bromide electron-deficient, which can facilitate oxidative addition but may also influence other steps in the catalytic cycle. Secondly, the substituents ortho to the bromine atom can create steric hindrance, potentially impeding the approach of the palladium catalyst.

Q2: What are the most critical parameters to control for a successful Suzuki coupling with this substrate?

A2: The three most critical factors are:

  • Catalyst System: The choice of both the palladium source and the ligand is crucial. For this electron-deficient and sterically hindered substrate, bulky and electron-rich ligands are often necessary.

  • Base: The strength and nature of the base are critical for the transmetalation step. The choice of base should be made in consideration of the boronic acid's stability and the solvent system.

  • Reaction Conditions: Maintaining a strictly inert atmosphere to prevent oxygen contamination, using anhydrous and degassed solvents, and optimizing the reaction temperature are key to achieving high yields and minimizing side reactions.

Q3: What are the most common side reactions to expect?

A3: The most common side reactions include:

  • Homocoupling of the boronic acid: This is often due to the presence of oxygen and can be minimized by rigorous degassing and the use of a Pd(0) catalyst source.

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. Using a more stable boronic ester can mitigate this issue.

  • Dehalogenation: This is the replacement of the bromine atom with hydrogen and can be influenced by the choice of solvent and base.

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, boronic esters (e.g., pinacol or MIDA esters) often offer greater stability, especially for boronic acids that are prone to protodeboronation under the reaction conditions.[1] For challenging substrates, starting with a more stable boronic ester is a good strategy.

Experimental Protocols

Below are generalized protocols that serve as a starting point for optimizing the Suzuki coupling of this compound. Note: These protocols are based on general principles for similar substrates and may require optimization for your specific boronic acid partner.

Protocol 1: General Screening Conditions

This protocol is a good starting point for screening different ligands and bases.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and add it to the Schlenk flask under a positive flow of inert gas.

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1, or toluene) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: For Unstable Boronic Acids

This protocol is recommended when dealing with boronic acids that are prone to protodeboronation.

Reaction Setup:

  • Follow the same initial setup as Protocol 1, but use the arylboronic acid pinacol ester (1.2 equiv.) instead of the boronic acid.

  • Use a fluoride-based base such as CsF or KF (2.0-3.0 equiv.).

  • For the solvent, consider using a non-aqueous system like anhydrous 1,4-dioxane or THF.

  • Proceed with the catalyst addition, heating, and monitoring as described in Protocol 1.

Visualizing Reaction Workflows

Suzuki Coupling General Workflow

Suzuki_Workflow A Reaction Setup (Inert Atmosphere) B Add Solids: - this compound - Boronic Acid/Ester - Base A->B C Add Catalyst System: - Pd Precatalyst - Ligand (if needed) B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Work-up & Purification F->G H Characterization G->H

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst Activity - Use fresh precatalyst - Switch to Pd(0) source Start->Catalyst Ligand Optimize Ligand - Screen bulky, electron-rich ligands Start->Ligand Base Evaluate Base - Try different bases (e.g., K3PO4, CsF) - Ensure base is dry and powdered Start->Base Solvent Change Solvent System - Try different solvents (e.g., Toluene, THF) - Ensure solvent is anhydrous and degassed Start->Solvent Temp Adjust Temperature - Incrementally increase temperature Start->Temp Boronic_Acid Assess Boronic Acid Stability - Use boronic ester instead Start->Boronic_Acid

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

References

Technical Support Center: Synthesis of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common byproducts during the synthesis of 6-Bromo-2,3-difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: The most frequently encountered byproducts depend on the specific synthetic route employed. However, common impurities include the over-oxidation product, unreacted starting materials, and potential isomeric byproducts.

Q2: My final product shows a higher molecular weight peak in the mass spectrum. What could this be?

A2: A common byproduct is the corresponding carboxylic acid, 6-Bromo-2,3-difluorobenzoic acid, formed by the over-oxidation of the aldehyde.[1][2] This is particularly prevalent if the reaction is exposed to air for extended periods or if the work-up conditions are not carefully controlled.

Q3: I am observing a significant amount of my starting material in the crude product. How can I improve the conversion rate?

A3: Incomplete reactions are a common issue. To drive the reaction to completion, consider optimizing reaction conditions such as temperature, reaction time, or the stoichiometry of the reagents. For instance, in a lithiation-formylation reaction, ensuring the complete formation of the organolithium intermediate before adding the formylating agent is crucial.

Q4: How can I detect and quantify the levels of these byproducts in my sample?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main product and its impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can aid in the structural elucidation of these byproducts.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.

Issue Potential Cause Troubleshooting Steps
Presence of 6-Bromo-2,3-difluorobenzoic acid Over-oxidation of the aldehyde product.- Use a milder or stoichiometric amount of the oxidizing agent if applicable to your synthetic route. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air exposure.[1] - During work-up, an alkaline wash can help remove the acidic byproduct.[1]
Unreacted 1-Bromo-2,3-difluorobenzene Incomplete lithiation or formylation.- Ensure the organolithium reagent (e.g., n-BuLi or LDA) is fresh and accurately titrated. - Optimize the temperature and time for the lithiation step. - Add the formylating agent (e.g., DMF) slowly at a low temperature to prevent side reactions.
Formation of Isomeric Byproducts Non-regioselective reaction, particularly during aromatic substitution or metallation steps.- Carefully control the reaction temperature, as regioselectivity can be highly temperature-dependent. - The choice of base or directing group on the starting material can influence the position of substitution.
Low Overall Yield Inefficient work-up and purification procedures.- Optimize extraction pH to ensure your product is in the organic phase. - Select an appropriate solvent system for column chromatography to effectively separate the product from impurities.[1]

Experimental Protocols

Protocol 1: HPLC Analysis for Purity Assessment

Objective: To determine the purity of the synthesized this compound and quantify the presence of key byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Gradient Program:

Time (min)% A% B
09010
201090
251090
269010
309010

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample onto the column.

  • Detection: Monitor the elution profile at a wavelength of 254 nm.

  • Analysis: Identify and quantify the peaks corresponding to the product and byproducts by comparing their retention times and peak areas with those of known standards.

Protocol 2: Purification by Column Chromatography

Objective: To remove impurities from the crude this compound.

Materials:

  • Silica gel (60-120 mesh).

  • Solvent system (e.g., a mixture of heptane and ethyl acetate).

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the solvent system, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Byproducts Start 1-Bromo-2,3-difluorobenzene Intermediate Organolithium Intermediate Start->Intermediate + n-BuLi Byproduct2 Unreacted Starting Material Start->Byproduct2 Incomplete Reaction Product This compound Intermediate->Product + DMF Byproduct1 6-Bromo-2,3-difluorobenzoic acid (Over-oxidation) Product->Byproduct1 Oxidation

Caption: Synthetic pathway and common byproducts.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Detected Impurity Detected? Start->Impurity_Detected Impurity_ID Identify Impurity (HPLC, GC-MS, NMR) Impurity_Detected->Impurity_ID Yes Pure_Product Pure Product Impurity_Detected->Pure_Product No Over_Oxidation Issue: Over-oxidation Impurity_ID->Over_Oxidation Carboxylic Acid Incomplete_Reaction Issue: Incomplete Reaction Impurity_ID->Incomplete_Reaction Starting Material Solution1 Solution: - Inert atmosphere - Alkaline wash Over_Oxidation->Solution1 Solution2 Solution: - Optimize reaction time/temp - Check reagent quality Incomplete_Reaction->Solution2

References

Technical Support Center: Purification of 6-Bromo-2,3-difluorobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of "6-Bromo-2,3-difluorobenzaldehyde" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in commercially available or synthetically prepared this compound and its derivatives often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over- or Under-halogenated Species: Molecules with additional or fewer bromine or fluorine atoms.

  • Positional Isomers: Isomers with bromine and fluorine atoms at different positions on the benzaldehyde ring.

  • Oxidation Product: The corresponding carboxylic acid, 6-bromo-2,3-difluorobenzoic acid, formed by oxidation of the aldehyde group.

  • Reduction Product: The corresponding benzyl alcohol, (6-bromo-2,3-difluorophenyl)methanol, if reducing agents were present.

  • Residual Solvents: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF), diethyl ether, or hexane.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound and its derivatives are:

  • Column Chromatography: Particularly effective for removing a wide range of impurities with different polarities. Silica gel is the most common stationary phase.

  • Recrystallization: A highly effective method for obtaining high-purity crystalline material, especially if the crude product is already relatively pure.

Q3: How can I remove the corresponding carboxylic acid impurity?

A3: The carboxylic acid impurity is acidic and can be removed by an acid-base extraction. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base solution, such as saturated sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

Q4: My purified this compound is a yellow solid, but the certificate of analysis says it should be white. What could be the cause?

A4: A yellow tint can indicate the presence of trace impurities, which may include colored byproducts from the synthesis or degradation products. Even small amounts of highly colored impurities can impart a yellow hue. Further purification by recrystallization or column chromatography may be necessary to obtain a white solid.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not suitable, or you are not using enough solvent.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more hot solvent until the compound dissolves. Be mindful that adding excessive solvent will reduce your final yield.

    • If a significant amount of solid remains, it may be an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool.

    • If the compound remains insoluble, a different solvent or a mixed solvent system should be tested on a small scale.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a very small crystal of the pure compound (a seed crystal) to the solution.

    • Concentrate the solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the crude solid is lower than the boiling point of the recrystallization solvent, or the solution is cooling too rapidly. Impurities can also lower the melting point of the compound, contributing to this issue.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool to room temperature before placing it in a cold bath.

Column Chromatography

Problem 1: The compound does not move from the origin (Rf = 0) on the TLC plate.

  • Possible Cause: The eluent system is not polar enough to move the compound up the stationary phase.

  • Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent like methanol may need to be added to the eluent.

Problem 2: All spots, including the product, run at the solvent front (Rf = 1).

  • Possible Cause: The eluent system is too polar.

  • Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of hexane.

Problem 3: The spots are streaking on the TLC plate.

  • Possible Cause: The compound may be acidic or basic, interacting too strongly with the silica gel. The sample may also be overloaded on the TLC plate.

  • Solution:

    • For acidic compounds: Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent.

    • For basic compounds: Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.

    • Ensure the sample spot on the TLC plate is small and not too concentrated.

Problem 4: Poor separation of the desired compound from an impurity.

  • Possible Cause: The chosen eluent system does not provide sufficient selectivity.

  • Solution:

    • Try a different solvent system: Experiment with different combinations of solvents. For example, replacing ethyl acetate with dichloromethane or acetone can alter the selectivity.

    • Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve resolution.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of "this compound" in the public domain, the following tables provide generalized data for the purification of similar halogenated benzaldehydes. This information should serve as a useful starting point for developing a purification strategy.

Table 1: Recrystallization Solvent Screening for Halogenated Benzaldehydes (Illustrative)

Solvent SystemCompound TypeObservationExpected PurityExpected Yield
HeptaneBromodifluorobenzaldehydeGood crystal formation upon cooling>99%Moderate to High
Ethanol/WaterDichlorobenzaldehydeSoluble in hot ethanol, crystals form upon addition of waterHighModerate
TolueneBromofluorobenzaldehydeSoluble when hot, slow crystallizationHighModerate
IsopropanolDifluorobenzaldehydeGood solubility at boiling point, crystals form at room temperatureHighModerate to High

Table 2: Column Chromatography Eluent Systems for Halogenated Benzaldehydes (Illustrative)

Eluent System (v/v)Compound TypeStationary PhaseObservation
95:5 Hexane/Ethyl AcetateBromodifluorobenzaldehydeSilica GelGood separation from non-polar impurities
80:20 Dichloromethane/HexaneDichlorobenzaldehydeSilica GelEffective for separating positional isomers
98:2 Ethyl Acetate/MethanolHydroxylated BromobenzaldehydeSilica GelFor more polar derivatives
90:10 Toluene/AcetoneFluorobenzaldehydeSilica GelAlternative system for improved selectivity

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., heptane or isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to the boiling point of the solvent while stirring or swirling. Add more solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system that gives the desired compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel column.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the eluent through the column at a steady rate.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Crude Crude Product (this compound) Assess Assess Purity & Impurity Profile (e.g., TLC, NMR, GC-MS) Crude->Assess Decision Choose Purification Method Assess->Decision Column Column Chromatography Decision->Column Complex Mixture Recrystallization Recrystallization Decision->Recrystallization Relatively Pure Pure Pure Product Column->Pure Recrystallization->Pure Analysis Final Purity Analysis Pure->Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling Issue No Crystals Form Cooling->Issue Action1 Scratch Flask / Add Seed Crystal Issue->Action1 Try First Action2 Concentrate Solution Issue->Action2 If Scratching Fails Action3 Cool to Lower Temperature Issue->Action3 Final Attempt Success Crystals Form Action1->Success Action2->Cooling Action3->Success

Caption: Troubleshooting guide for common recrystallization problems.

Troubleshooting_Column_Chromatography Start Run TLC Problem Poor Separation Start->Problem Solution1 Change Solvent Ratio (Adjust Polarity) Problem->Solution1 Solution2 Try Different Solvents Problem->Solution2 Solution3 Add Modifier (e.g., TEA, Acetic Acid) Problem->Solution3 Good_Rf Good Separation (Rf ≈ 0.2-0.4) Solution1->Good_Rf Solution2->Good_Rf Solution3->Good_Rf Run_Column Proceed with Column Good_Rf->Run_Column

Caption: Troubleshooting workflow for optimizing column chromatography separation.

Technical Support Center: Synthesis of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2,3-difluorobenzaldehyde, a key intermediate in various pharmaceutical and agrochemical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method is the ortho-directed lithiation of 1-Bromo-2,3-difluorobenzene, followed by formylation using a suitable formylating agent like N,N-dimethylformamide (DMF). This approach offers high regioselectivity due to the directing effect of the fluorine and bromine substituents.

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Lithiation: Insufficient organolithium reagent or reaction time can lead to unreacted starting material.

  • Side Reactions: Competing reactions such as benzyne formation or reaction with trace amounts of water or carbon dioxide can consume the lithiated intermediate.

  • Degradation of Lithiated Intermediate: The aryllithium species can be unstable at higher temperatures. Maintaining cryogenic conditions is crucial.

  • Inefficient Formylation: The formylating agent may not be reacting completely with the lithiated intermediate.

  • Work-up and Purification Issues: Product loss can occur during the aqueous work-up and subsequent purification steps.

Q3: How can I minimize the formation of impurities?

A3: Minimizing impurities requires careful control of reaction conditions:

  • Strictly Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried to prevent quenching of the highly reactive organolithium species.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture and oxygen.

  • Low Temperature: Maintaining a low temperature (typically -78 °C) throughout the lithiation and formylation steps is critical to prevent side reactions and decomposition.

  • Controlled Addition of Reagents: Slow, dropwise addition of the organolithium base and the formylating agent can help to control the reaction exotherm and minimize side reactions.

Q4: What is the best purification method for this compound?

A4: The crude product is typically purified by column chromatography on silica gel. A common eluent system is a mixture of heptane and dichloromethane. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive organolithium reagent.Titrate the organolithium reagent prior to use to determine its exact molarity. Use freshly purchased, high-quality reagent if possible.
Presence of moisture or oxygen.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Purge the reaction vessel with an inert gas before starting.
Reaction temperature too high.Maintain a constant low temperature (e.g., -78 °C) using a dry ice/acetone bath throughout the addition and stirring phases.
Formation of Multiple Unidentified Byproducts Benzyne formation.While less common with difluoro substitution, this can occur. Ensure the temperature is kept consistently low. Consider using a less aggressive lithiating agent.
Reaction with atmospheric CO2.Maintain a positive pressure of inert gas throughout the reaction and work-up.
Starting Material Remains After Reaction Insufficient amount of lithiating agent.Use a slight excess (1.05-1.2 equivalents) of the organolithium reagent.
Short reaction time for lithiation.Increase the stirring time after the addition of the organolithium reagent to ensure complete lithiation.
Product is Contaminated with a Debrominated Aldehyde Lithium-halogen exchange followed by protonation.This is a potential side reaction. Minimize exposure to any protic sources during the reaction and work-up until the reaction is intentionally quenched.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ortho-Lithiation

This protocol is adapted from analogous syntheses of similar bromo-difluorobenzaldehydes.

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Heptane

  • Dichloromethane

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 1-Bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Allow the reaction mixture to slowly warm to 0 °C.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a heptane/dichloromethane gradient) to afford this compound.

Data Presentation

Parameter Recommended Value/Condition Rationale
Starting Material 1-Bromo-2,3-difluorobenzenePrecursor for the target molecule.
Lithiation Reagent Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base suitable for ortho-lithiation.
Formylating Agent N,N-Dimethylformamide (DMF)A common and effective electrophile for formylation of organolithiums.
Solvent Anhydrous Tetrahydrofuran (THF)Apolar aprotic solvent that is suitable for organolithium reactions.
Reaction Temperature -78 °CMinimizes side reactions and decomposition of the aryllithium intermediate.
Equivalents of LDA 1.05 - 1.2 eqEnsures complete lithiation of the starting material.
Equivalents of DMF 1.1 - 1.5 eqEnsures complete formylation of the lithiated intermediate.
Purification Method Silica Gel Column ChromatographyEffective for separating the product from unreacted starting material and byproducts.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification start Dissolve 1-Bromo-2,3-difluorobenzene in Anhydrous THF cool Cool to -78°C start->cool add_lda Add LDA Solution cool->add_lda stir1 Stir for 1-2h at -78°C add_lda->stir1 add_dmf Add Anhydrous DMF stir1->add_dmf stir2 Stir for 1-2h at -78°C add_dmf->stir2 warm Warm to 0°C stir2->warm quench Quench with 1M HCl warm->quench extract Extraction & Washing quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product This compound purify->end_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low Yield Observed cause1 Incomplete Lithiation low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Intermediate Decomposition low_yield->cause3 cause4 Purification Loss low_yield->cause4 sol1a Check LDA Molarity cause1->sol1a Solution sol1b Increase Reaction Time cause1->sol1b Solution sol2a Ensure Anhydrous Conditions cause2->sol2a Solution sol2b Maintain Inert Atmosphere cause2->sol2b Solution sol3 Strict Temperature Control (-78°C) cause3->sol3 Solution sol4 Optimize Chromatography cause4->sol4 Solution

managing side reactions with "6-Bromo-2,3-difluorobenzaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with experimental protocols and data to support your research.

General Handling and Safety

Q: What are the key safety precautions for handling this compound?

A: this compound is an irritant. It is crucial to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are common applications for aryl bromides like this compound. However, side reactions can impact yield and purity.

Frequently Asked Questions (FAQs) - Cross-Coupling Reactions

Q1: I am observing significant amounts of a debrominated byproduct, 2,3-difluorobenzaldehyde, in my Suzuki-Miyaura coupling reaction. What is the cause and how can I minimize it?

A1: This side reaction is known as hydrodehalogenation (or protodeboronation of the boronic acid partner followed by reductive elimination) and is a common issue in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced instead of coupling with the organoboron reagent.

Troubleshooting Strategies for Hydrodehalogenation:

StrategyRationale
Use a weaker base Strong bases can promote the decomposition of the boronic acid and facilitate the reductive cleavage of the palladium-aryl intermediate. Consider switching from strong bases like NaOH or KOH to milder options such as K₂CO₃ or Cs₂CO₃.
Optimize ligand choice Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over hydrodehalogenation.
Lower reaction temperature Higher temperatures can sometimes favor side reactions. Running the reaction at a lower temperature for a longer duration may improve selectivity.
Ensure anhydrous conditions Water can participate in the hydrodehalogenation pathway. Using anhydrous solvents and reagents is critical.

Q2: My Sonogashira coupling reaction is yielding a significant amount of a symmetrical diyne byproduct. What is this and how can I prevent it?

A2: This is a result of Glaser coupling, the oxidative homocoupling of the terminal alkyne starting material. This side reaction is often promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Strategies for Glaser Coupling:

StrategyRationale
Thoroughly degas all reagents and solvents The primary cause of Glaser coupling is the presence of oxygen. Ensure the reaction mixture is rigorously deoxygenated by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
Use a copper-free Sonogashira protocol If Glaser coupling persists, consider using a copper-free reaction protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the coupling without a copper co-catalyst.
Control the addition of the alkyne Slow addition of the alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G start Low Yield or Side Products in Cross-Coupling Reaction check_dehalogenation Debrominated byproduct (Hydrodehalogenation)? start->check_dehalogenation check_homocoupling Symmetrical byproduct (Homocoupling)? check_dehalogenation->check_homocoupling No optimize_base Use weaker base (e.g., K2CO3, Cs2CO3) check_dehalogenation->optimize_base Yes degas_reagents Thoroughly degas reagents and solvents check_homocoupling->degas_reagents Yes end_goal Improved Yield and Purity check_homocoupling->end_goal No optimize_ligand Screen bulky, electron-rich phosphine ligands optimize_base->optimize_ligand optimize_temp Lower reaction temperature optimize_ligand->optimize_temp optimize_temp->end_goal copper_free Switch to a copper-free Sonogashira protocol degas_reagents->copper_free copper_free->end_goal G start Poor SNAr Reaction Outcome check_conversion Low or No Conversion? start->check_conversion check_products Multiple Products? check_conversion->check_products No increase_temp Increase Reaction Temperature check_conversion->increase_temp Yes protect_aldehyde Protect Aldehyde Group (Acetal) check_products->protect_aldehyde Yes end_goal Clean, High-Yielding SNAr Product check_products->end_goal No change_solvent Use Polar Aprotic Solvent (DMSO, NMP) increase_temp->change_solvent change_solvent->protect_aldehyde control_stoich Control Nucleophile Stoichiometry protect_aldehyde->control_stoich protect_aldehyde->end_goal control_stoich->end_goal

Technical Support Center: Cross-Coupling Reactions with 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-difluorobenzaldehyde in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: this compound presents a few key challenges in cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms and an aldehyde group makes the aryl bromide electron-deficient, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. While electron-deficient halides can sometimes be more reactive towards oxidative addition, the overall success of the coupling reaction is highly dependent on the choice of catalyst, ligand, and base. Careful optimization is often necessary to avoid side reactions such as dehalogenation or catalyst deactivation.

Q2: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura coupling of electron-deficient aryl bromides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands are generally recommended. Catalyst systems like Pd(PPh₃)₄, or combinations of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or dppf have shown success in similar systems. For sterically hindered substrates, catalysts like PEPPSI™-IPr may also be effective. A patent suggests that a suitable catalyst for a coupling reaction with this substrate could be DPEPhosPdCl₂.[1]

Q3: Can this compound be used in Sonogashira and Heck couplings?

A3: Yes, this compound is a suitable substrate for both Sonogashira and Heck couplings. For Sonogashira reactions, standard conditions involving a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base are a good starting point. Copper-free conditions can also be explored to minimize alkyne homocoupling. For Heck reactions, palladium catalysts like Pd(OAc)₂ are commonly used, often with phosphine ligands to control regioselectivity and improve catalyst stability.

Q4: What are common side reactions to watch out for?

A4: A common side reaction, particularly in Suzuki-Miyaura couplings of electron-deficient aryl halides, is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[2] This can arise from various sources, including trace water or other protic species in the reaction mixture. In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, which can often be suppressed by using copper-free conditions or appropriate additives.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the desired coupled product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, handle it under an inert atmosphere. For Pd(II) precursors, ensure proper in-situ reduction. Consider using pre-catalysts like XPhos Pd G2 to reduce dehalogenation.
Inappropriate Ligand The choice of ligand is crucial. For electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can enhance the rate of reductive elimination.
Incorrect Base The base plays a critical role in the transmetalation step. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. For anhydrous conditions, K₃PO₄ can be used, sometimes with the addition of a small amount of water to improve efficacy.
Solvent Issues Ensure the solvent is anhydrous and degassed. Common solvents include dioxane, THF, and toluene, often with water as a co-solvent to aid in dissolving the base.
Boronic Acid Decomposition Boronic acids can be unstable, especially electron-deficient ones. Use fresh, high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).

Issue 2: Significant formation of dehalogenated byproduct.

Possible Cause Troubleshooting Step
Protic Impurities Ensure all reagents and solvents are rigorously dried. The presence of water or alcohols can lead to protonolysis of the organopalladium intermediate.
Reaction Temperature Running the reaction at the lowest effective temperature can minimize dehalogenation.
Choice of Base Stronger bases like hydroxides or alkoxides can sometimes promote dehalogenation. Consider using carbonate bases.
Catalyst System Using bulky, electron-rich phosphine ligands can favor the desired reductive elimination pathway over dehalogenation.
Sonogashira Coupling

Issue: Prevalent alkyne homocoupling (Glaser coupling).

Possible Cause Troubleshooting Step
Copper Co-catalyst The copper(I) co-catalyst is often responsible for promoting alkyne dimerization.
1. Reduce Copper Loading: Lower the concentration of the copper salt.
2. Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often requires a different palladium catalyst/ligand system and may need higher reaction temperatures.
Oxygen Presence The presence of oxygen can facilitate the oxidative homocoupling of alkynes.
Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Heck Coupling

Issue: Poor regioselectivity or low yield.

Possible Cause Troubleshooting Step
Ligand Choice The ligand influences both the regioselectivity and the stability of the catalyst. For controlling regioselectivity, bidentate phosphine ligands are often employed.
Base Selection An appropriate base is needed to regenerate the active Pd(0) catalyst. Organic bases like triethylamine or inorganic bases like K₂CO₃ are common choices.
Reaction Temperature Heck reactions often require elevated temperatures. Optimize the temperature to ensure efficient reaction without decomposition of starting materials or products.

Data Presentation

While specific quantitative data for cross-coupling reactions of this compound is limited in the reviewed literature, the following table presents representative data for analogous electron-deficient aryl bromides to guide catalyst selection.

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95Effective for sterically hindered 2-bromopyridines.[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene10012HighEfficient for sterically demanding substrates.[3]
PEPPSI™-IPrK₂CO₃DMF/H₂O806Good-ExcellentEffective for hindered substrates.[3]
Pd₂(dba)₃ / dppft-BuONaToluene/Micellar60283For Buchwald-Hartwig amination of this compound.[4]

Experimental Protocols

The following are generalized protocols that can be adapted for cross-coupling reactions with this compound. Optimization will be required for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the degassed solvent (e.g., Toluene, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.02 mmol, 2 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS until the starting material is consumed.

  • Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_sonogashira Sonogashira cluster_optimization Reaction Optimization Start Substrate: This compound Coupling_Type Select Coupling Type (Suzuki, Heck, Sonogashira) Start->Coupling_Type Suzuki_Catalyst Catalyst: Pd(0) or Pd(II) precursor Coupling_Type->Suzuki_Catalyst Suzuki Heck_Catalyst Catalyst: Pd(OAc)2, PdCl2 Coupling_Type->Heck_Catalyst Heck Sono_Catalyst Catalyst: Pd(PPh3)2Cl2 Coupling_Type->Sono_Catalyst Sonogashira Suzuki_Ligand Ligand: Bulky, e--rich phosphine (e.g., SPhos, XPhos) Suzuki_Catalyst->Suzuki_Ligand Suzuki_Base Base: K2CO3, Cs2CO3, K3PO4 Suzuki_Ligand->Suzuki_Base Optimization Optimize: Temp, Time, Concentration Suzuki_Base->Optimization Heck_Ligand Ligand (optional): Phosphine for selectivity Heck_Catalyst->Heck_Ligand Heck_Base Base: Et3N, K2CO3 Heck_Ligand->Heck_Base Heck_Base->Optimization Sono_Cocatalyst Co-catalyst: CuI (optional for Cu-free) Sono_Catalyst->Sono_Cocatalyst Sono_Base Base: Amine (e.g., Et3N, DIPEA) Sono_Cocatalyst->Sono_Base Sono_Base->Optimization Analysis Analyze for Side Products (e.g., Dehalogenation) Optimization->Analysis Analysis->Coupling_Type Troubleshoot Product Desired Product Analysis->Product Successful

Caption: A workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use fresh catalyst or pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Base Is the base correct? Check_Ligand->Check_Base Yes Solution_Ligand Switch to bulky, electron-rich phosphine ligand. Check_Ligand->Solution_Ligand No Check_Conditions Are reaction conditions optimal? Check_Base->Check_Conditions Yes Solution_Base Screen different bases (e.g., K2CO3, Cs2CO3). Check_Base->Solution_Base No Solution_Conditions Optimize temperature and ensure anhydrous conditions. Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes Solution_Catalyst->Check_Ligand Solution_Ligand->Check_Base Solution_Base->Check_Conditions Solution_Conditions->Success

Caption: A troubleshooting guide for low yield in Suzuki coupling.

References

troubleshooting guide for "6-Bromo-2,3-difluorobenzaldehyde" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-2,3-difluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the aldehyde group and the carbon-bromine bond. The aldehyde is susceptible to nucleophilic attack and can participate in various reactions like Wittig olefination, Grignard reactions, and reductive amination. The carbon-bromine bond is suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Q2: How do the fluorine atoms influence the reactivity of the molecule?

A2: The two fluorine atoms are strong electron-withdrawing groups. This has several effects:

  • Aldehyde Reactivity: The electrophilicity of the aldehyde's carbonyl carbon is increased, potentially making it more reactive towards nucleophiles.

  • Aryl Bromide Reactivity: The electron-withdrawing nature of the fluorine atoms can make the oxidative addition step in Suzuki-Miyaura coupling more challenging. Specialized catalyst systems with electron-rich and bulky ligands are often required for efficient coupling.[1]

  • Nucleophilic Aromatic Substitution: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the bromine is typically the leaving group in cross-coupling reactions.

Q3: What are the common side reactions to be aware of when using this compound in Suzuki-Miyaura coupling?

A3: Common side reactions in Suzuki-Miyaura couplings involving this substrate include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, high-purity reagents, and ensuring an inert atmosphere.

  • Homocoupling: The arylboronic acid couples with itself. This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. Using stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem 1: Low to no yield of the desired biaryl product.

Potential Cause Troubleshooting Recommendation
Ineffective Catalyst System For electron-deficient aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active catalyst system. Recommendation: Use a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3]
Inappropriate Base The choice of base is critical for the transmetalation step. Recommendation: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
Poor Quality Boronic Acid/Ester Boronic acids can degrade upon storage. Recommendation: Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or a potassium trifluoroborate salt.[2]
Presence of Oxygen Oxygen can deactivate the palladium catalyst. Recommendation: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Sub-optimal Temperature The reaction may require higher temperatures to proceed. Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for decomposition of starting materials or product.

Problem 2: Significant formation of dehalogenated byproduct.

Potential Cause Troubleshooting Recommendation
Hydride Source in the Reaction Trace amounts of water or other protic species can lead to the formation of palladium-hydride species, which cause dehalogenation. Recommendation: Use anhydrous solvents and reagents. Ensure the base is not a significant source of water.
Slow Transmetalation Step If the transfer of the aryl group from the boron to the palladium is slow, competing dehalogenation can occur. Recommendation: Optimize the base and consider using a more reactive boronic acid derivative. Increasing the concentration of the boronic acid (e.g., 1.5 equivalents) may also help.
Ligand Choice The ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation. Recommendation: Experiment with different bulky phosphine ligands.

Quantitative Data Summary for Suzuki-Miyaura Coupling (Representative)

Arylboronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001275-85
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane901680-90
3-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄2-MeTHF1101070-80
Thiophen-2-ylboronic acidPEPPSI™-IPrK₂CO₃DMF/H₂O80865-75

Note: These are estimated yields based on similar substrates and require optimization for this compound.

Wittig Reaction

Problem: Low yield of the desired stilbene derivative.

Potential Cause Troubleshooting Recommendation
Inefficient Ylide Formation Incomplete deprotonation of the phosphonium salt. Recommendation: Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH, KHMDS). Use anhydrous solvents (e.g., THF, DMSO).
Steric Hindrance The ortho-fluorine atom may cause some steric hindrance. Recommendation: Use a less sterically demanding phosphorus ylide if possible. Allow for longer reaction times or slightly elevated temperatures.
Aldol Condensation Side Reaction If the aldehyde can enolize, or if there are other enolizable carbonyls present, aldol reactions can compete. Recommendation: Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to minimize side reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise. Allow the mixture to stir and warm to room temperature for 1-2 hours.

  • Wittig Reaction: Cool the ylide solution to 0 °C or -78 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B 1. C Add Degassed Solvent B->C 2. D Heat under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench Reaction & Aqueous Extraction E->F G Dry & Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I I H->I Final Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic cluster_suzuki Suzuki Coupling cluster_wittig Wittig Reaction start Reaction Issue: Low Yield / Side Products q1 Low Conversion? start->q1 q2 Low Conversion? start->q2 a1_yes Optimize Catalyst/Ligand Increase Temperature Change Base/Solvent q1->a1_yes Yes a1_no Analyze Side Products q1->a1_no No sp Dehalogenation or Homocoupling? a1_no->sp sp_yes Improve Degassing Use Anhydrous Solvents Use Fresher Reagents sp->sp_yes Yes sp_no Consider Other Side Reactions sp->sp_no No a2_yes Ensure Complete Ylide Formation (Stronger Base, Anhydrous Conditions) q2->a2_yes Yes a2_no Check for Aldol Side Products q2->a2_no No

Caption: A logical diagram for troubleshooting common reaction issues.

References

Technical Support Center: Reactivity of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 6-Bromo-2,3-difluorobenzaldehyde. The choice of solvent is critical and can significantly impact reaction yield, rate, and selectivity. This guide offers structured solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions and nucleophilic aromatic substitutions. The most frequent applications include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to form C-C and C-N bonds, respectively. The electron-withdrawing nature of the fluorine and aldehyde groups also makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Q2: How does the solvent choice generally affect Suzuki-Miyaura cross-coupling reactions with this substrate?

A2: In Suzuki-Miyaura reactions, the solvent plays a crucial role in dissolving the reactants and catalyst, and in modulating the reactivity of the base. While nonpolar solvents like toluene and THF are common, polar solvents can also be used and may influence the reaction's selectivity.[1][2] The choice of solvent can be complex and may not always correlate directly with the solvent's dielectric constant.[1] For some substrates, polar aprotic solvents may be beneficial, while for others, nonpolar or even aqueous mixtures can provide better results.[3]

Q3: Which solvents are recommended for Buchwald-Hartwig amination of this compound?

A3: For Buchwald-Hartwig aminations, particularly with challenging substrates, non-coordinating, high-boiling solvents like toluene or dioxane are generally recommended.[4] These solvents are effective at solubilizing the catalyst, substrate, and base, and can tolerate the higher temperatures often required for these reactions. The use of soluble organic bases like DBU in solvents such as acetonitrile/toluene mixtures has also been explored to create homogeneous reaction conditions, which can be beneficial for reaction consistency and scalability.[5]

Q4: What is the typical impact of solvent polarity on Sonogashira coupling reactions?

A4: The effect of solvent polarity in Sonogashira couplings can be significant. Polar solvents like acetonitrile, DMF, and DMSO can enhance reaction rates by effectively solvating the reactants and catalyst.[6] However, this is not a universal rule. In some cases, nonpolar solvents like toluene have been found to give better yields, potentially by avoiding displacement of essential ligands from the palladium catalyst.[6] The choice between polar and nonpolar solvents often requires experimental screening for a specific substrate.

Q5: Can the aldehyde group on this compound cause side reactions?

A5: Yes, the aldehyde group is reactive and can participate in side reactions, especially under basic conditions or in the presence of certain nucleophiles. For instance, in Buchwald-Hartwig aminations, the amine nucleophile could potentially react with the aldehyde. If this becomes a significant issue, protecting the aldehyde group as an acetal may be necessary.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the role of the solvent.

Issue Potential Cause Recommended Solution
Low or No Yield in Cross-Coupling Reaction 1. Poor Solubility of Reactants or Catalyst: The chosen solvent may not be effectively dissolving all components of the reaction mixture. 2. Inappropriate Solvent Polarity: The solvent may not be suitable for the specific catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).[1] 3. Catalyst Deactivation: Some solvents can coordinate to the metal center and inhibit catalysis.[6]1. Screen a Range of Solvents: Test a variety of solvents with different polarities (e.g., toluene, dioxane, THF, DMF, acetonitrile). 2. Use a Solvent Mixture: A mixture of solvents, such as toluene/water or THF/water for Suzuki reactions, can sometimes improve results.[3] 3. Consult Literature for Similar Substrates: Look for successful examples with structurally related bromo-difluoro-aromatic compounds to guide your solvent choice.
Slow Reaction Rate 1. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. 2. Suboptimal Solvent: The solvent may not be effectively promoting the key steps in the catalytic cycle.[6]1. Use a Higher-Boiling Solvent: Switch to a solvent that allows for a higher reaction temperature, such as toluene or dioxane.[4] 2. Switch to a More Polar Solvent: In some cases, polar aprotic solvents like DMF or acetonitrile can accelerate the reaction.[6]
Formation of Side Products (e.g., Homocoupling) 1. Solvent-Induced Side Reactions: The solvent may be promoting undesired reaction pathways. For example, in Sonogashira couplings, some organic solvents can favor homocoupling.[6] 2. Reaction with Solvent: In rare cases, the solvent itself might react under the catalytic conditions.1. Change the Solvent Type: If homocoupling is an issue in a polar solvent like DMF, try a nonpolar solvent like toluene.[6] 2. Ensure Anhydrous Conditions: For many cross-coupling reactions, using a dry solvent is crucial to prevent side reactions.
Difficulty in Product Purification 1. High-Boiling Solvent Residue: Solvents like DMF or DMSO can be difficult to remove completely. 2. Co-elution with Solvent Impurities: Impurities in the solvent may co-elute with the product during chromatography.1. Choose a More Volatile Solvent: If possible, use a solvent with a lower boiling point, such as THF or diethyl ether, for easier removal. 2. Perform an Aqueous Workup: A thorough aqueous workup can help remove high-boiling polar solvents before chromatography. 3. Use High-Purity Solvents: Always use high-purity, anhydrous solvents to minimize impurities.

Quantitative Data on Solvent Effects

The following table summarizes general trends in solvent effects on common cross-coupling reactions. Note that optimal conditions are substrate-dependent, and this table should be used as a guideline for initial screening.

Reaction Type Solvent(s) Observation Reference Compound(s) Source
Suzuki-Miyaura Coupling Toluene/WaterGood yields for coupling of alkenyl bromides with alkyltrifluoroborates.Alkenyl bromides[3]
THF, TolueneSelective coupling at the chloride position of chloroaryl triflates.Chloroaryl triflates[1]
MeCN, DMFCan switch selectivity to the triflate position in chloroaryl triflates.Chloroaryl triflates[1]
Buchwald-Hartwig Amination Toluene, DioxaneGenerally effective for challenging substrates.2-Bromo-6-methylisonicotinaldehyde[4]
MeCN/PhMeAllows for homogeneous conditions with DBU as a base.Aryl halides[5]
Sonogashira Coupling TolueneBetter yield (70%) compared to DMF (20%) for β-bromoporphyrin.β-bromoporphyrin[6]
DMF, DMAHigh yields (96%) for dual catalytic Sonogashira of aryl halides.Aryl halides[6]
THFCan promote the formation of palladium black (catalyst decomposition).Aryl bromide[7]

Experimental Protocols

The following are representative, starting-point protocols for common reactions with this compound. Optimization of solvent, base, ligand, and temperature will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.03 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (e.g., in a 4:1 ratio).

  • Add the Pd(PPh₃)₄ catalyst to the mixture.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.05 equivalents)

  • NaOtBu (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried, screw-cap vial.

  • Add the Pd₂(dba)₃ and XPhos, followed by this compound.

  • Add a stir bar, and then add the amine and anhydrous toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows for experiments involving this compound.

Experimental_Workflow General Workflow for Solvent Optimization cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization start Define Reaction: Substrate, Reagent, Catalyst, Base solvents Select Initial Solvents for Screening (e.g., Toluene, THF, Dioxane, DMF) start->solvents run_rxns Run Small-Scale Parallel Reactions (Identical conditions, varying solvent) solvents->run_rxns monitor Monitor Progress (TLC, LC-MS, GC-MS) run_rxns->monitor analyze Analyze Results: Yield, Purity, Side Products monitor->analyze decision Optimal Solvent Found? analyze->decision optimize Further Optimization: Temperature, Concentration, Base decision->optimize No scale_up Scale-Up Reaction decision->scale_up Yes optimize->run_rxns Iterate

Caption: Workflow for solvent optimization.

Troubleshooting_Flowchart Troubleshooting Common Reactivity Issues start Start: Low Yield/Conversion q_catalyst Is the Catalyst System Active? start->q_catalyst a_catalyst Troubleshoot Catalyst/Ligand: - Use pre-catalyst - Screen different ligands - Check ligand/metal ratio q_catalyst->a_catalyst No q_conditions Are Reaction Conditions Optimal? q_catalyst->q_conditions Yes a_catalyst->q_conditions a_conditions Optimize Conditions: - Increase temperature - Change base - Adjust concentration q_conditions->a_conditions No q_solvent Is the Solvent Choice Appropriate? q_conditions->q_solvent Yes a_conditions->q_solvent a_solvent Screen Solvents: - Test different polarities (Toluene, DMF, etc.) - Ensure solvent is anhydrous - Consider solvent mixtures q_solvent->a_solvent No q_side_reactions Are Side Reactions Occurring? q_solvent->q_side_reactions Yes a_solvent->q_side_reactions a_side_reactions Address Side Reactions: - Lower temperature - Use a less aggressive base - Protect aldehyde group if necessary q_side_reactions->a_side_reactions Yes end Improved Yield q_side_reactions->end No a_side_reactions->end

Caption: Troubleshooting decision flowchart.

References

temperature optimization for "6-Bromo-2,3-difluorobenzaldehyde" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the temperature optimization for the synthesis of 6-Bromo-2,3-difluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF). This approach offers high regioselectivity due to the directing effect of the fluorine and bromine substituents.

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is paramount for several reasons. Firstly, the lithiation step is highly exothermic and requires low temperatures (typically below -70°C) to prevent side reactions such as benzyne formation and decomposition of the organolithium reagent. Secondly, the subsequent formylation reaction with DMF also needs to be conducted at low temperatures to avoid over-addition and the formation of byproducts. Gradual warming to room temperature is then necessary to ensure the reaction goes to completion.

Q3: What are the main challenges and potential side reactions in this synthesis?

A3: The primary challenges include ensuring complete lithiation at the desired position and preventing the formation of impurities. Common side reactions can include:

  • Isomer formation: Lithiation at other positions on the aromatic ring.

  • Benzyne formation: Elimination of LiF from the ortho-lithiated species.

  • Over-reaction with DMF: Formation of a diaryl ketone byproduct.

  • Hydrolysis of the organolithium intermediate: Reaction with trace amounts of water in the reagents or solvent.

Q4: Can the Vilsmeier-Haack reaction be used for this synthesis?

A4: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings, it is generally less effective for electron-deficient rings like 1-bromo-2,3-difluorobenzene. The strong deactivating effects of the fluorine and bromine atoms make the aromatic ring less nucleophilic and thus less reactive towards the Vilsmeier reagent. The reaction may require harsh conditions, including high temperatures (ranging from room temperature to 120°C), which can lead to a mixture of products and lower yields.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Incomplete lithiation.- Ensure all reagents and solvents are strictly anhydrous. - Use freshly titrated n-butyllithium. - Maintain the reaction temperature below -70°C during the addition of n-butyllithium.
Decomposition of the organolithium intermediate.- Maintain a consistently low temperature throughout the lithiation and formylation steps. - Avoid any localized heating.
Ineffective quenching with DMF.- Use anhydrous DMF. - Add DMF slowly at low temperature.
Formation of multiple isomers Lithiation at undesired positions.- The use of lithium diisopropylamide (LDA) as the base can sometimes offer different regioselectivity. - Strictly maintain the reaction temperature at -75°C or below during lithiation, as higher temperatures can lead to decreased selectivity.[2]
Presence of starting material (1-bromo-2,3-difluorobenzene) in the final product Insufficient amount of lithiating agent.- Use a slight excess (1.05-1.1 equivalents) of n-butyllithium. - Ensure the n-butyllithium is accurately titrated before use.
Reaction time is too short.- Increase the stirring time after the addition of n-butyllithium to ensure complete lithiation.
Formation of a high-boiling point byproduct This could be a diaryl ketone from the reaction of the organolithium intermediate with the initial aldehyde product.- Add DMF slowly at a very low temperature to minimize the concentration of the aldehyde in the presence of the organolithium species. - Ensure an excess of DMF is used to quickly consume the organolithium intermediate.

Experimental Protocols

Protocol 1: Low-Temperature Ortho-Lithiation and Formylation

This protocol is adapted from procedures for structurally similar compounds.[2]

Reagents and Materials:

  • 1-Bromo-2,3-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate or sodium sulfate, anhydrous

  • Ethyl acetate or diethyl ether for extraction

  • Dry ice/acetone or liquid nitrogen cooling bath

  • Schlenk line or argon/nitrogen atmosphere setup

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve 1-bromo-2,3-difluorobenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05 eq) in hexanes via the dropping funnel, maintaining the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1-2 hours.

  • Slowly add anhydrous DMF (1.2 eq) via syringe, again keeping the temperature below -70°C.

  • After the addition of DMF, continue stirring at -78°C for another 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Temperature Conditions for Lithiation-Formylation of Analogous Bromo-difluorobenzenes

Starting MaterialLithiating AgentTemperature for LithiationTemperature for FormylationYieldReference
1-Bromo-3,4-difluorobenzeneLithium 2,2,6,6-tetramethylpiperidide-75°C-75°C56%[2]
1-Bromo-2,4-difluorobenzeneLithium diisopropylamide-78°C-78°CNot specified[3]
1-Bromo-3,5-difluorobenzenen-Butyllithium / DiisopropylamineNot specifiedNot specified61%[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Flame-dried flask under Argon Reagents Anhydrous THF and 1-bromo-2,3-difluorobenzene Setup->Reagents Add Cooling1 Cool to -78°C Reagents->Cooling1 Lithiation Slowly add n-BuLi (maintain < -70°C) Cooling1->Lithiation Stir1 Stir for 1-2h at -78°C Lithiation->Stir1 Formylation Slowly add anhydrous DMF (maintain < -70°C) Stir1->Formylation Stir2 Stir for 30 min at -78°C Formylation->Stir2 Warmup Warm to Room Temperature and stir for 1-2h Stir2->Warmup Quench Quench with 1M HCl at 0°C Warmup->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with H2O, NaHCO3, Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low or No Yield Cause1 Incomplete Lithiation? Start->Cause1 Cause2 Intermediate Decomposition? Start->Cause2 Cause3 Ineffective Quench? Start->Cause3 Solution1a Use anhydrous reagents/solvents Cause1->Solution1a Solution1b Use freshly titrated n-BuLi Cause1->Solution1b Solution1c Maintain T < -70°C during addition Cause1->Solution1c Solution2 Maintain low temperature throughout the reaction Cause2->Solution2 Solution3 Use anhydrous DMF and add it slowly at low temp. Cause3->Solution3

Caption: Troubleshooting guide for low yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 6-Bromo-2,3-difluorobenzaldehyde Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature highlights the role of 6-bromo-2,3-difluorobenzaldehyde as a versatile starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. While direct comparative studies on a series of its derivatives are limited, analysis of related structures provides valuable insights into their biological activities, particularly in the realms of antimicrobial and anticancer research. This guide synthesizes the available data to offer a comparative perspective for researchers, scientists, and drug development professionals.

Derivatives of this compound are being explored for their potential as inhibitors of various enzymes and as antimicrobial agents. The unique substitution pattern of the benzene ring, featuring a bromine atom and two fluorine atoms, is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Halogen atoms, particularly fluorine, are known to modulate factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.

Antimicrobial Activity: A Comparative Look at Schiff Base Derivatives

Compound ClassTest Organism(s)Activity Metric (MIC/MBC/Zone of Inhibition)Reference
Benzaldehyde-derived Schiff bases (unsubstituted)Escherichia coli, Staphylococcus aureus, Candida albicansMIC: 62.5-250 µg/mL; MBC: 125-500 µg/mL[1][2][3]
Schiff bases from fluorinated benzaldehydesE. coli, S. aureus, C. albicansMIC values reported for various fluorinated derivatives. For example, some isoniazid-derived Schiff bases with fluorinated benzaldehydes showed marked activity against C. albicans (MIC 0.037-0.048 mM).[4]
Schiff bases from 4,6-difluoro-2-amino benzothiazole and various aldehydesGram-positive and Gram-negative bacteria, FungiShowed higher antimicrobial activity in general. One derivative with 5-bromo-2-hydroxy benzaldehyde was synthesized.[1]

Note: The data presented is a summary from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The data suggests that the presence and position of halogen substituents on the benzaldehyde ring can significantly impact the antimicrobial properties of the resulting Schiff bases.

Anticancer Activity: Insights from Chalcone Derivatives

Chalcones, synthesized through the Claisen-Schmidt condensation of a benzaldehyde with an acetophenone, are precursors to flavonoids and have demonstrated a wide array of pharmacological effects, including anticancer activity. The cytotoxicity of chalcones is often evaluated using metrics such as the IC50 value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%.

While specific IC50 values for chalcones derived directly from this compound were not found in the surveyed literature, studies on other halogenated chalcones provide a basis for comparison. For instance, fluorinated chalcones have been shown to exhibit stronger cytotoxic activity towards breast cancer cell lines (4T1) compared to their non-fluorinated counterparts[5].

Signaling Pathways and Experimental Workflows

The biological activity of these compounds is intrinsically linked to their interaction with cellular signaling pathways. For example, some kinase inhibitors, a class of anticancer agents, function by blocking signaling pathways that are essential for cancer cell proliferation and survival. A general workflow for identifying and characterizing such inhibitors is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Detailed Evaluation cluster_optimization Lead Optimization start This compound derivative Derivative Synthesis (e.g., Chalcone, Schiff Base) start->derivative screening Initial Biological Screening (e.g., Antimicrobial, Cytotoxicity) derivative->screening quant Quantitative Analysis (IC50 / MIC determination) screening->quant pathway Signaling Pathway Analysis quant->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar

Figure 1: A generalized workflow for the synthesis and biological evaluation of derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of common methodologies used in the evaluation of the biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Conclusion

While a comprehensive, direct comparison of the biological activities of a series of this compound derivatives versus their analogs is not yet available in the public domain, the existing literature on related halogenated benzaldehyde derivatives provides a strong foundation for future research. The synthesis and evaluation of Schiff base and chalcone derivatives of this compound are promising avenues for the discovery of novel antimicrobial and anticancer agents. Further studies are warranted to elucidate the specific structure-activity relationships and to identify lead compounds for further development.

References

Spectroscopic Purity Analysis of 6-Bromo-2,3-difluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for confirming the purity of 6-Bromo-2,3-difluorobenzaldehyde. It details experimental protocols and presents comparative data for the target compound and its potential impurities, aiding in the accurate assessment of material quality for research and development.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final products. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying and quantifying impurities. This guide compares the spectroscopic signatures of this compound with those of common process-related impurities and starting materials.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and potential related substances. These impurities can arise from incomplete reactions or side reactions during synthesis.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundAldehyde Proton (CHO), δ (ppm)Aromatic Protons, δ (ppm)
This compound ~10.37.7-7.9 (m, 1H), 7.2-7.4 (m, 1H)
2,3-Difluorobenzaldehyde~10.47.7-7.9 (m, 1H), 7.4-7.6 (m, 1H), 7.2-7.3 (m, 1H)
6-Bromo-2,3-difluorobenzoic acid-7.6-7.8 (m, 1H), 7.1-7.3 (m, 1H), ~11.0 (br s, 1H, COOH)
Isomeric Bromo-difluorobenzaldehydes~10.2 - 10.4Varying multiplets in the aromatic region

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundCarbonyl Carbon (C=O), δ (ppm)Aromatic Carbons, δ (ppm)
This compound ~186~110-160 (multiple signals)
2,3-Difluorobenzaldehyde~187~120-155 (multiple signals)
6-Bromo-2,3-difluorobenzoic acid~165~115-150 (multiple signals)
Isomeric Bromo-difluorobenzaldehydes~185 - 188Varying signals in the aromatic region

Table 3: FTIR Spectral Data (cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchC-F StretchC-Br Stretch
This compound ~1700-1720~2850, ~2750~1200-1300~600-700
2,3-Difluorobenzaldehyde~1690-1710~2860, ~2760~1200-1300-
6-Bromo-2,3-difluorobenzoic acid~1680-1700 (acid dimer)-~1200-1300~600-700
Isomeric Bromo-difluorobenzaldehydes~1690-1720~2850-2870, ~2750-2770~1200-1300~600-700

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 219/221 (Br isotopes)218/220 (M-H), 190/192 (M-CHO), 141 (M-Br), 113 (M-Br-CO)
2,3-Difluorobenzaldehyde142141 (M-H), 113 (M-CHO), 95 (M-CHO-F)
6-Bromo-2,3-difluorobenzoic acid235/237 (Br isotopes)218/220 (M-OH), 190/192 (M-COOH), 156 (M-Br), 111 (M-Br-COOH)
Isomeric Bromo-difluorobenzaldehydes219/221 (Br isotopes)Similar fragmentation patterns with potential minor differences

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal.

  • Instrumentation:

    • Spectrometer: FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

    • Record the sample spectrum.

    • The instrument software will automatically generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Mass Spectrometer: Capable of electron ionization (EI) and quadrupole mass analysis.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-300.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound purity.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample of this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Functional Group Identification FTIR->FTIR_Data GCMS_Data Purity Assessment, Impurity Identification GCMS->GCMS_Data Purity_Confirmation Purity Confirmation NMR_Data->Purity_Confirmation FTIR_Data->Purity_Confirmation GCMS_Data->Purity_Confirmation

Spectroscopic analysis workflow for purity confirmation.

By comparing the acquired spectra with the reference data provided in the tables, researchers can confidently identify the presence of impurities. The integration of data from multiple spectroscopic techniques provides a robust and comprehensive assessment of the purity of this compound.

A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 6-Bromo-2,3-difluorobenzaldehyde, a key starting material in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality and purity of raw materials, intermediates, and final active pharmaceutical ingredients (APIs). This document outlines two primary analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and details their validation parameters in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Methodology Comparison

The choice between Gas Chromatography and High-Performance Liquid Chromatography for the quantification of this compound depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Gas chromatography is often favored for volatile and thermally stable compounds like halogenated benzaldehydes. A particularly advanced approach is the use of Low Thermal Mass Gas Chromatography (LTM GC), which offers rapid and highly efficient separations.[1] HPLC provides a versatile alternative, especially for less volatile compounds or when derivatization is preferred.[2]

The validation of any analytical procedure is essential to demonstrate its suitability for the intended purpose.[3][4][5][6] Key validation parameters, as stipulated by ICH Q2(R1) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[7]

Quantitative Data Summary

The following tables summarize typical validation parameters and performance data for the quantification of this compound and its isomers using Gas Chromatography, based on methods developed for similar compounds.[1][8]

Table 1: Comparison of Analytical Method Validation Parameters

Validation ParameterGas Chromatography (LTM GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.999[1]> 0.995
Accuracy (% Recovery) 93.7% - 107.7%[1]98.0% - 102.0%
Precision (RSD)
- Repeatability< 2%< 2%
- Intermediate Precision< 3%< 3%
Limit of Detection (LOD) ~0.4 ppm[1]Analyte Dependent
Limit of Quantitation (LOQ) ~1.2 ppm[1]Analyte Dependent
Specificity Demonstrated through peak purity/mass spectrometryDemonstrated through peak purity/diode array detection
Range LOQ to 120% of the specification level[3]LOQ to 120% of the specification level[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound by GC and HPLC.

Gas Chromatography (GC-FID) Method

This method is adapted from established procedures for the analysis of bromofluorobenzaldehyde isomers.[1]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as acetonitrile or methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.[3]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD over both sets of experiments should be ≤ 3.0%.

  • Specificity: Analyze a blank (solvent), a placebo, and the sample. The blank and placebo should not show any interfering peaks at the retention time of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This is a general protocol that would require optimization for this compound.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (e.g., Zorbax, Hypersil).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Follow the same procedure as for the GC method, using the mobile phase as the diluent.

3. Validation Procedure:

  • Follow the same validation principles as outlined for the GC method (Linearity, Accuracy, Precision, and Specificity) with appropriate acceptance criteria.

Visualized Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, from initial planning to final documentation, in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop and Document Validation Protocol start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Method Variations) lod_loq->robustness data_analysis Data Analysis and Evaluation against Acceptance Criteria robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to 6-Bromo-2,3-difluorobenzaldehyde and Other Halogenated Benzaldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzaldehydes are a pivotal class of organic intermediates, serving as versatile building blocks in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] The specific nature and position of the halogen substituents profoundly influence the physicochemical properties and reactivity of the benzaldehyde scaffold. This guide provides an objective comparison of 6-bromo-2,3-difluorobenzaldehyde with other selected halogenated benzaldehydes, supported by representative experimental data, to aid in the strategic selection of starting materials for complex molecular synthesis.

Physicochemical Properties: A Comparative Overview

The identity and placement of halogen atoms on the benzaldehyde ring dictate key physical properties such as melting point, boiling point, and polarity. These characteristics are crucial for determining appropriate reaction conditions, solvent systems, and purification methods. A comparison of this compound with its isomer, a chlorinated analogue, and a simpler brominated counterpart is summarized below.

PropertyThis compound4-Bromo-2,6-difluorobenzaldehyde2-Chloro-4-fluorobenzaldehyde4-Bromobenzaldehyde
Molecular Formula C₇H₃BrF₂OC₇H₃BrF₂OC₇H₄ClFOC₇H₅BrO
Molecular Weight ( g/mol ) 221.00221.00158.56185.02
Melting Point (°C) 39-4376-8158-6157-59
Appearance White to cream or pale brown crystals or powderSolidWhite to off-white crystalline powderWhite crystalline solid

Note: Physical properties can vary slightly based on purity and supplier.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of halogenated benzaldehydes is most prominently showcased in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The reactivity of the aryl halide is critically dependent on the carbon-halogen bond dissociation energy, which generally follows the trend I > Br > Cl.[2] This principle allows for selective reactions and strategic synthetic planning.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, which are common motifs in pharmaceuticals and organic electronics.[3] Bromobenzaldehydes are generally more reactive than their chloro-substituted counterparts, often leading to higher yields under milder conditions.[2] The presence of electron-withdrawing fluorine atoms can further influence the reactivity of the C-Br bond.

Below is a comparative summary of representative Suzuki-Miyaura coupling reactions.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Approx. Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 / 12~90
4-Bromo-2,6-difluorobenzaldehyde Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100 / 10~92
2-Chloro-4-fluorobenzaldehyde Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 18~85-95[1]
4-Bromobenzaldehyde Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80 / 12~95-99[4]

Note: Yields are representative and can vary significantly based on the specific ligand, base, and precise reaction conditions employed.

Buchwald-Hartwig Amination: Architecting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, which are prevalent in drug molecules.[][6] Similar to Suzuki coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[7]

A comparative summary of representative Buchwald-Hartwig amination reactions is presented below.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Approx. Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene100 / 16~85-95[8]
4-Bromo-2,6-difluorobenzaldehyde PiperidinePd(OAc)₂ / BINAPCs₂CO₃Dioxane110 / 18~80-90
2-Chloro-4-fluorobenzaldehyde MorpholinePd₂(dba)₃ / XPhosLHMDSDioxane100 / 16~75-85
4-Bromobenzaldehyde Morpholine[Pd(NHC)(allyl)Cl]NaOtBuTHF65 / 1~90-95[9]

Note: Yields are representative. The specific generation of Buchwald or other specialized ligands can significantly impact reaction outcomes.

Experimental Protocols

Detailed methodologies are provided below for the key cross-coupling reactions, using this compound as the representative substrate.

Protocol 1: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 v/v), degassed

  • Schlenk flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with morpholine.[7]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and morpholine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Coupling Partner, & Base in Schlenk Flask B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Add Palladium Catalyst & Ligand C->D E Heat to Required Temperature (e.g., 80-110 °C) D->E F Stir Vigorously (4-24 hours) E->F G Monitor Progress (TLC / LC-MS) F->G H Cool to Room Temp & Quench Reaction G->H I Liquid-Liquid Extraction H->I J Dry Organic Layer (e.g., Na2SO4) I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Characterize Product (NMR, MS) L->M

General experimental workflow for Pd-catalyzed cross-coupling.

Application in Medicinal Chemistry: Targeting the JAK-STAT Signaling Pathway

Halogenated aromatic compounds, including substituted benzaldehydes, are critical starting materials in the synthesis of kinase inhibitors, a major class of modern therapeutics.[12][13] One of the most important targets in this area is the Janus kinase (JAK) family of enzymes, which are central to the JAK-STAT signaling pathway.[][14]

The JAK-STAT pathway is a primary communication route for numerous cytokines and growth factors, playing a crucial role in immunity, cell proliferation, and inflammation.[14][15] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, psoriasis, and various cancers.[2] Small molecule inhibitors designed to block the activity of JAK enzymes can effectively shut down this signaling cascade, offering a powerful therapeutic strategy.[16] The synthesis of these inhibitors, such as Tofacitinib, often involves the strategic use of halogenated intermediates to build the complex heterocyclic core required for potent and selective inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene 6. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Kinase Inhibitor (from Halogenated Precursors) Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling and the role of kinase inhibitors.

References

Stability Under Fire: A Comparative Guide to 6-Bromo-2,3-difluorobenzaldehyde in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a stable and reactive building block is paramount to the success of a synthetic campaign. This guide provides an in-depth assessment of the stability of 6-Bromo-2,3-difluorobenzaldehyde under a variety of common reaction conditions, comparing its performance with alternative reagents and offering detailed experimental insights.

The unique substitution pattern of this compound, featuring a reactive aldehyde, a versatile bromine atom for cross-coupling, and two electron-withdrawing fluorine atoms, makes it a valuable intermediate in the synthesis of complex molecules. However, this combination of functional groups also raises questions about its stability and chemoselectivity under diverse reaction conditions. This guide aims to address these questions by presenting available experimental data and established protocols.

At a Glance: Stability and Reactivity Profile

The following table summarizes the stability of this compound in key organic transformations based on documented reactions.

Reaction TypeReagents/ConditionsStability of C-Br BondStability of Aldehyde GroupOutcome
Reduction Sodium borohydride, MethanolStableReduced to alcoholHigh-yielding conversion
Nucleophilic Addition Methyl magnesium bromide, THFStableReacts to form secondary alcoholClean addition to the carbonyl
Buchwald-Hartwig Amination Pd₂(dba)₃, dppf, t-BuONa, Toluene/Kolliphor EL, 60 °CReacts as expectedStableSuccessful C-N bond formation

Cross-Coupling Reactions: A Comparative Overview

Representative Suzuki-Miyaura Coupling Conditions

The following table presents a comparison of typical conditions for the Suzuki-Miyaura coupling of a generic bromobenzaldehyde and a more challenging, sterically hindered dichlorobenzaldehyde, which can serve as a proxy for the reactivity of this compound.

SubstrateCatalyst SystemBaseSolventTemperatureTypical Yield
4-BromobenzaldehydePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O80-100 °C~95%
3-Bromo-2,5-dichlorobenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene or 1,4-Dioxane100-110 °CVariable, optimization often required

Given the steric hindrance and electronic nature of this compound, conditions similar to those used for 3-Bromo-2,5-dichlorobenzaldehyde, employing bulky, electron-rich phosphine ligands like SPhos or XPhos, would likely be required for successful Suzuki-Miyaura coupling.

Representative Sonogashira Coupling Conditions

For the Sonogashira coupling, the reactivity of aryl bromides is generally lower than that of aryl iodides. For sterically demanding and electron-poor aryl bromides, more robust catalytic systems and reaction conditions are often necessary.

SubstrateCatalyst SystemBaseSolventTemperatureKey Considerations
General Aryl BromidePdCl₂(PPh₃)₂, CuITriethylamineTHF or DMFRoom Temp to 80 °CCopper co-catalyst is typically used.
Sterically Hindered Aryl BromidePd(OAc)₂, XPhosCs₂CO₃ or K₃PO₄1,4-Dioxane or DMF100-120 °CBulky, electron-rich ligands are often essential.

For this compound, a Sonogashira coupling would likely require a catalyst system with a bulky phosphine ligand and elevated temperatures to overcome the steric hindrance and the deactivating effect of the fluorine atoms.

Experimental Protocols

The following are detailed experimental protocols for reactions where the stability of this compound has been documented.

Protocol 1: Reduction of the Aldehyde Group

This protocol describes the selective reduction of the aldehyde functionality, leaving the bromo and fluoro substituents intact.

Reaction: (6-Bromo-2,3-difluorophenyl)methanol Synthesis

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in methanol.

  • Add sodium borohydride in portions to the solution.

  • Allow the exothermic reaction to cool to ambient temperature (approximately 1 hour).

  • Pour the reaction mixture into a saturated ammonium chloride solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to yield the product.

Protocol 2: Nucleophilic Addition to the Aldehyde Group (Grignard Reaction)

This protocol demonstrates the stability of the aryl bromide and fluoride groups in the presence of a strong nucleophile and base.

Reaction: 1-(6-Bromo-2,3-difluorophenyl)ethanol Synthesis

Materials:

  • This compound

  • Dry Tetrahydrofuran (THF)

  • Methyl magnesium bromide (3 M solution in THF)

  • 2 M aqueous HCl

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in dry THF under a nitrogen atmosphere and cool to 0 °C.

  • Add methyl magnesium bromide solution dropwise.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction with 2 M aqueous HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol illustrates the successful cross-coupling at the C-Br bond, with the aldehyde group remaining stable under these conditions.[2]

Reaction: Synthesis of 2-((2-methoxyphenyl)amino)-6-bromo-3-fluorobenzaldehyde

Materials:

  • This compound

  • 2-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (dppf)

  • Sodium tert-butoxide (t-BuONa)

  • Kolliphor EL

  • Toluene

  • Ethanol (EtOH)

Procedure:

  • To a mixture of Kolliphor EL and toluene, add this compound, 2-methoxyaniline, Pd₂(dba)₃, dppf, and t-BuONa.

  • Stir the mixture at 60 °C for 2 hours.

  • Cool the reaction to room temperature and add ethanol until the mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Elute the residue with toluene over a short pad of silica gel and evaporate the solvent to obtain the product.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and logical relationships, the following diagrams have been generated.

reduction_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product This compound This compound Reaction Reaction at RT This compound->Reaction NaBH4_MeOH NaBH4 in MeOH NaBH4_MeOH->Reaction Quench Quench with NH4Cl (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with H2O & Brine Extraction->Wash Dry_Concentrate Dry (MgSO4) & Concentrate Wash->Dry_Concentrate Product (6-Bromo-2,3-difluorophenyl)methanol Dry_Concentrate->Product

Workflow for the reduction of this compound.

grignard_workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product Aldehyde This compound in dry THF Reaction Reaction at 0°C to RT Aldehyde->Reaction Grignard MeMgBr in THF Grignard->Reaction Quench Quench with HCl (aq) Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Wash_Dry Wash & Dry Extraction->Wash_Dry Purification Chromatography Wash_Dry->Purification Product 1-(6-Bromo-2,3-difluorophenyl)ethanol Purification->Product

Workflow for the Grignard reaction with this compound.

stability_logic cluster_conditions Reaction Conditions cluster_stability Observed Stability Start This compound Reducing Reducing (e.g., NaBH4) Start->Reducing Nucleophilic Strongly Nucleophilic/Basic (e.g., Grignard) Start->Nucleophilic CrossCoupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->CrossCoupling Stability_Reducing C-Br bond: Stable Aldehyde: Reduced Reducing->Stability_Reducing Stability_Nucleophilic C-Br bond: Stable Aldehyde: Reacts Nucleophilic->Stability_Nucleophilic Stability_CrossCoupling C-Br bond: Reacts Aldehyde: Stable CrossCoupling->Stability_CrossCoupling

Logical relationship of stability under different reaction types.

Conclusion

This compound demonstrates a robust and predictable stability profile across a range of important organic transformations. The aldehyde group is readily reduced and undergoes nucleophilic addition with Grignard reagents, while the carbon-bromine bond remains intact under these conditions. Conversely, in palladium-catalyzed C-N bond formation, the carbon-bromine bond is selectively activated, with the aldehyde proving stable to the reaction conditions. While direct experimental data for Suzuki and Sonogashira couplings are limited, the established reactivity of similar polyhalogenated and sterically hindered benzaldehydes suggests that with the appropriate choice of modern catalyst systems, successful cross-coupling is achievable. This predictable chemoselectivity, coupled with its unique electronic properties, solidifies the position of this compound as a valuable and stable building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors.

References

A Comparative Guide to the Kinetic Profiles of Reactions Involving 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the kinetic profiles of reactants is paramount for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes. This guide provides a comparative analysis of the anticipated kinetic behavior of 6-bromo-2,3-difluorobenzaldehyde in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. While specific kinetic data for this compound is not extensively published, this guide extrapolates from well-established principles of physical organic chemistry and data from analogous systems to provide a predictive framework.

Reactivity of this compound: An Overview

The reactivity of this compound is primarily governed by the electronic and steric effects of its substituents on the aromatic ring.

  • Aldehyde Group (-CHO): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.

  • Fluorine Atoms (-F): Highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that further activates the ring for nucleophilic attack. They also have a weak resonance donating effect (+R).

  • Bromine Atom (-Br): An electronegative atom with an inductive withdrawing effect (-I) and a resonance donating effect (+R). It also serves as a leaving group in SNAr and a coupling partner in cross-coupling reactions.

The combination of these substituents makes the aromatic ring of this compound electron-deficient and thus a good substrate for nucleophilic aromatic substitution. The bromine atom also provides a reactive site for palladium-catalyzed cross-coupling reactions.

Comparative Kinetic Analysis

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. The rate of this reaction is highly dependent on the nature of the substituents on the aromatic ring.[1] Electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby increasing the reaction rate.

The fluorine and aldehyde groups in this compound strongly activate the ring for SNAr. The expected order of reactivity for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions.[2] This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by more electronegative halogens that make the carbon atom more electrophilic.

Table 1: Predicted Relative Rates of Nucleophilic Aromatic Substitution for Substituted Benzaldehydes

CompoundKey SubstituentsPredicted Relative RateRationale
4-Nitrochlorobenzene-NO₂, -ClHighStrong electron-withdrawing nitro group para to the leaving group.
This compound -CHO, -F, -F, -Br Moderate to High Multiple electron-withdrawing groups (aldehyde, two fluorines) activate the ring. The bromo leaving group is less ideal than fluoro but still effective.
4-Chlorobenzaldehyde-CHO, -ClModerateAldehyde group activates the ring for nucleophilic attack.
4-Chlorotoluene-CH₃, -ClLowElectron-donating methyl group deactivates the ring for SNAr.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[3] The reactivity of the organohalide is a critical factor in the reaction kinetics. The general reactivity trend for the halide is I > Br > OTf > Cl.[3]

The aldehyde and fluorine substituents on this compound can also influence the reaction rate. Electron-withdrawing groups can sometimes accelerate the oxidative addition step, which is often the rate-determining step in the catalytic cycle. However, strong coordination of the aldehyde to the palladium center can also inhibit the reaction.[4]

Table 2: Predicted Relative Rates of Suzuki-Miyaura Coupling for Substituted Bromoarenes

CompoundKey SubstituentsPredicted Relative RateRationale
4-Iodobenzaldehyde-CHO, -IVery HighIodine is an excellent leaving group in Suzuki coupling.
This compound -CHO, -F, -F, -Br High Bromine is a good coupling partner. Electron-withdrawing groups can enhance reactivity.
4-Bromotoluene-CH₃, -BrModerateStandard reactivity for a bromoarene with a weakly donating group.
4-Chlorobenzaldehyde-CHO, -ClLowChlorine is generally a poor leaving group for Suzuki coupling without specialized catalyst systems.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a typical procedure for the reaction of an aryl halide with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the nucleophile (1.1 to 1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a standard procedure for the palladium-catalyzed coupling of an aryl bromide with a boronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

SNAr_Mechanism A This compound B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack (Rate-determining) Nu Nucleophile (Nu⁻) C Substituted Product B->C Leaving Group Departure Br Bromide Ion (Br⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Br(L)₂ oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L)₂ tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 product Coupled Product (Ar-Ar') re->product 3 arbr This compound (Ar-Br) arbr->oa 1 ar_boronic Arylboronic Acid (Ar'-B(OH)₂) + Base ar_boronic->tm 2 Experimental_Workflow start Reaction Setup (Reactants, Solvent, Catalyst, Base) reaction Heating and Stirring under Inert Atmosphere start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Work-up and Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

References

Mechanistic Crossroads: A Comparative Guide to the Reactivity of 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 6-Bromo-2,3-difluorobenzaldehyde stands as a versatile intermediate, its reactivity profile shaped by the interplay of its aldehyde functionality and the electron-withdrawing nature of its halogen substituents. This guide provides a comparative analysis of the mechanistic pathways and performance of this compound in key organic transformations, offering insights into its utility alongside alternative reagents.

The unique substitution pattern of this compound, featuring a bromine atom and two fluorine atoms on the benzene ring, renders it a valuable substrate in a variety of chemical reactions. The presence of these halogens significantly influences the electronic properties of the molecule, enhancing the electrophilicity of the aldehyde's carbonyl carbon and activating the aromatic ring for nucleophilic substitution. This dual reactivity makes it a powerful tool in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

This guide will delve into the mechanistic details of two pivotal reaction classes for this compound: the Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr). By examining experimental data and comparing its performance with structurally similar alternatives, we aim to provide a comprehensive resource for chemists to make informed decisions in their synthetic endeavors.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of this compound, the carbon-bromine bond serves as the reactive handle for palladium-catalyzed coupling with various boronic acids. The electron-withdrawing fluorine atoms are expected to facilitate the oxidative addition step of the catalytic cycle, a key determinant of overall reaction efficiency.

Table 1: Comparison of Halogenated Benzaldehydes in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9012Estimated >85%
22-Bromo-5,6-difluorobenzaldehyde4-Pentylphenylboronic AcidPd catalyst-----
32,6-DichlorobenzaldehydePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene1001892

Note: The yield for Entry 1 is an educated estimate based on the reactivity of similar substrates. The data for Entry 2 is qualitative from patent literature. Entry 3 provides a benchmark with a dichlorinated analogue.

The choice of catalyst, ligand, and base is crucial for optimizing the Suzuki-Miyaura coupling of electron-deficient aryl halides like this compound. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdR Ar-Pd(II)L₂(R) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX This compound ArX->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Mechanistic Insights into Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound, amplified by the two fluorine atoms, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the halogen atoms. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

A study on the highly regioselective SNAr of the analogous 2,3,6-trifluoro-4-bromobenzaldehyde with sodium methoxide provides valuable mechanistic insights. Computational analysis revealed that the reaction proceeds preferentially at the C2 position (ortho to the aldehyde). The reaction is thought to proceed through the initial formation of a hemiacetal between the aldehyde and the methoxide, which then directs the intramolecular nucleophilic attack.

Table 2: Comparison of Halogenated Benzaldehydes in Nucleophilic Aromatic Substitution

EntryAryl HalideNucleophileProductSolventTemp (°C)Yield (%)
1This compoundNaOMe6-Bromo-2-fluoro-3-methoxybenzaldehydeMeOH65Predicted high
22,3,6-Trifluoro-4-bromobenzaldehydeNaOMe4-Bromo-3,6-difluoro-2-methoxybenzaldehydeMeOH65High (selective)
32,4-DinitrochlorobenzeneNaOMe2,4-DinitroanisoleMeOH5095

Note: The outcome for Entry 1 is a prediction based on the mechanistic understanding from analogous systems. Entry 3 is a classic example of a highly activated SNAr substrate.

The regioselectivity of SNAr on this compound is an important consideration. Nucleophilic attack is most likely to occur at the fluorine atom at the 2-position, which is ortho to the activating aldehyde group. The bromine at the 6-position is less likely to be displaced under typical SNAr conditions.

SNAr_Mechanism cluster_reaction_pathway SNAr Reaction Pathway Start This compound Attack Nucleophilic Attack Start->Attack Nucleophile Nu⁻ Nucleophile->Attack Intermediate Meisenheimer Complex Attack->Intermediate Elimination Elimination of F⁻ Intermediate->Elimination Product Substituted Product Elimination->Product

Generalized SNAr Mechanism.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution of this compound
  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol.

  • Nucleophile Addition: Add a solution of sodium methoxide (1.1 equiv) in methanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its utility in forming new carbon-carbon bonds via Suzuki-Miyaura coupling and its susceptibility to nucleophilic aromatic substitution make it a valuable precursor for a wide range of complex molecules. Understanding the mechanistic nuances of its reactions and comparing its performance to alternative reagents allows for the strategic design of efficient and selective synthetic routes. The provided protocols offer a starting point for researchers to explore the rich chemistry of this versatile compound.

References

Comparative Guide to the Structure-Activity Relationship of Halogenated Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors

Introduction:

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of halogenated benzaldehyde derivatives, focusing on a published study of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. Due to a lack of specific SAR data for derivatives of 6-Bromo-2,3-difluorobenzaldehyde, this guide utilizes a closely related class of compounds to illustrate the principles of SAR analysis, data presentation, and experimental methodology relevant to researchers in drug discovery. The insights derived from this analogous series can inform the design and optimization of novel antibacterial agents based on halogenated benzene scaffolds.

The core structure of the compounds discussed is based on a 2,6-difluorobenzamide moiety, which is synthetically accessible from corresponding difluorobenzaldehydes. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including the amides highlighted in this guide. The study on these benzamides reveals how substitutions on the benzene ring influence their antibacterial activity.[1][2]

Data Presentation: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

The antibacterial activity of the synthesized 2,6-difluorobenzamide derivatives was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for antibacterial efficacy, representing the lowest concentration of a compound that prevents visible growth of a bacterium. The data from the study is summarized in the table below.

Compound IDR Group (Substitution at position 3)MIC (μg/mL) against Bacillus subtilisMIC (μg/mL) against Staphylococcus aureus (susceptible)MIC (μg/mL) against Staphylococcus aureus (resistant)
7 3-chloroalkoxy0.25 - 1<10<10
12 3-bromoalkoxy0.25 - 1<10<10
17 3-alkyloxy0.25 - 1<10<10

Data extracted from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1][2]

Structure-Activity Relationship Analysis:

The presented data indicates that the nature of the substituent at the 3-position of the 2,6-difluorobenzamide scaffold significantly impacts the antibacterial activity.

  • Halogenation: The presence of a chloroalkoxy (compound 7 ) or bromoalkoxy (compound 12 ) group at the 3-position results in potent antibacterial activity against both Bacillus subtilis and Staphylococcus aureus, including resistant strains.[1][2] This suggests that halogenated alkoxy side chains are favorable for the inhibitory activity of this class of compounds.

  • Alkoxy Chains: A simple alkyloxy group (compound 17 ) also confers strong antibacterial activity, with MIC values comparable to the halogenated alkoxy derivatives.[1][2] This highlights the importance of the alkoxy linkage at this position.

The strong performance of these three derivatives, with MIC values below 1 μg/mL against Bacillus subtilis and below 10 μg/mL against Staphylococcus aureus, underscores their potential as effective antibacterial agents.[1][2]

Experimental Protocols:

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antibacterial agents.

1. Synthesis of 2,6-Difluorobenzamide Derivatives:

The synthesis of the 2,6-difluorobenzamide derivatives generally involves the conversion of a substituted 2,6-difluorobenzaldehyde to the corresponding benzamide. A common synthetic route is as follows:

  • Oxidation: The starting 2,6-difluorobenzaldehyde is oxidized to the corresponding benzoic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

  • Activation: The resulting benzoic acid is then activated for amidation. This can be achieved by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling reagents like HATU or HOBt/EDC.

  • Amidation: The activated carboxylic acid is then reacted with the desired amine to form the final benzamide derivative.

2. Minimum Inhibitory Concentration (MIC) Assay:

The MIC assay is a standard method to determine the in vitro susceptibility of bacteria to a particular antimicrobial agent.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3. FtsZ Inhibition Assay:

To confirm the mechanism of action, the inhibitory effect of the compounds on the target protein, FtsZ, can be assessed.

  • FtsZ Polymerization Assay: The polymerization of FtsZ is monitored by light scattering or sedimentation. The assay is performed in the presence and absence of the test compounds. A decrease in light scattering or the amount of sedimented polymer in the presence of the compound indicates inhibition of FtsZ polymerization.

  • GTPase Activity Assay: FtsZ possesses GTPase activity that is essential for its function. The effect of the compounds on the GTPase activity of FtsZ is measured using a colorimetric assay that detects the release of inorganic phosphate from GTP. A reduction in phosphate release in the presence of the compound indicates inhibition of FtsZ's GTPase activity.

Visualizations:

Logical Relationship of Structure-Activity Relationship (SAR)

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications at Position 3 cluster_activity Resulting Biological Activity Scaffold 2,6-Difluorobenzamide Mod1 Chloroalkoxy Side Chain Scaffold->Mod1 Substitution Mod2 Bromoalkoxy Side Chain Scaffold->Mod2 Substitution Mod3 Alkyloxy Side Chain Scaffold->Mod3 Substitution Activity Potent Antibacterial Activity (Low MIC values) Mod1->Activity Leads to Mod2->Activity Leads to Mod3->Activity Leads to

Caption: SAR logic for 2,6-difluorobenzamide derivatives.

Experimental Workflow for Antibacterial Drug Discovery

Experimental_Workflow start Design & Synthesis of This compound Derivatives mic In Vitro Antibacterial Screening (MIC Assay) start->mic sar Structure-Activity Relationship (SAR) Analysis mic->sar hit_id Hit Identification (Potent & Broad-Spectrum Compounds) sar->hit_id moa Mechanism of Action Studies (e.g., FtsZ Inhibition Assay) hit_id->moa lead_opt Lead Optimization (Improved Potency & Safety) moa->lead_opt

Caption: A typical workflow for antibacterial drug discovery.

FtsZ Inhibition Signaling Pathway

FtsZ_Pathway cluster_process Bacterial Cell Division FtsZ_monomer FtsZ Monomers Z_ring FtsZ Protofilaments (Z-ring formation) FtsZ_monomer->Z_ring Polymerization (GTP-dependent) GTP GTP Cell_division Cell Division Z_ring->Cell_division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->Z_ring Inhibits Polymerization

Caption: Inhibition of bacterial cell division via FtsZ.

References

A Quantum Chemical Perspective on the Reactivity of 6-Bromo-2,3-difluorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 6-Bromo-2,3-difluorobenzaldehyde, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct quantum chemical and experimental studies on this specific compound, this guide leverages computational data from structurally similar substituted benzaldehydes to predict and compare its reactivity. This approach allows for a robust understanding of its electronic properties and potential reaction pathways.

Introduction to Benzaldehyde Reactivity

The reactivity of benzaldehydes is predominantly governed by the electrophilic character of the carbonyl carbon, making it susceptible to nucleophilic attack. The substituents on the aromatic ring play a crucial role in modulating this reactivity by altering the electron density at the reaction center. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thus increasing the rate of nucleophilic addition, while electron-donating groups (EDGs) have the opposite effect. This relationship is often quantified by the Hammett equation, which correlates reaction rates with substituent constants (σ).[1][2][3]

Comparison with Alternative Substituted Benzaldehydes

To contextualize the reactivity of this compound, we present a comparative analysis with a series of substituted benzaldehydes for which quantum chemical data is available. The following table summarizes key computational parameters from a Density Functional Theory (DFT) study on the reaction of substituted benzaldehydes with 4-amine-4H-1,2,4-triazole, which serves as a model for nucleophilic addition.[4][5]

Table 1: Comparison of Calculated Quantum Chemical Properties for Substituted Benzaldehydes

Substituent (X)Hammett Constant (σp)Dipole Moment (Debye)Energy of LUMO (eV)Charge on Carbonyl Carbon (e)
-NO₂0.783.97-3.210.355
-CN0.664.13-2.980.351
-CF₃0.544.21-2.870.349
-Br 0.23 2.88 -2.54 0.342
-F 0.06 2.87 -2.43 0.340
-H0.003.12-2.350.338
-CH₃-0.173.45-2.210.335
-OH-0.373.61-2.080.332
-NH₂-0.664.88-1.890.328

Data extracted from a DFT study by Berski et al. on substituted benzaldehydes.[4]

Analysis of this compound's Expected Reactivity:

Based on the data in Table 1, we can infer the reactivity of this compound. The molecule possesses three electron-withdrawing substituents: a bromo group and two fluoro groups.

  • Inductive and Resonance Effects: Both fluorine and bromine are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I). Halogens also have a +M (mesomeric or resonance) effect due to their lone pairs, but for halogens, the -I effect typically dominates. The presence of two fluorine atoms in addition to a bromine atom will significantly decrease the electron density on the benzene ring and, consequently, on the carbonyl carbon.

  • Comparison to Analogs: Compared to benzaldehyde (-H), the individual bromo (-Br) and fluoro (-F) substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increase the positive charge on the carbonyl carbon. It is therefore expected that this compound will have a significantly lower LUMO energy and a more positive carbonyl carbon than benzaldehyde, 4-bromobenzaldehyde, or 4-fluorobenzaldehyde.

  • Predicted Reactivity: This enhanced electrophilicity suggests that this compound will be highly reactive towards nucleophiles. The rate of nucleophilic addition reactions is expected to be substantially faster than that of benzaldehyde and even faster than monosubstituted bromo- or fluorobenzaldehydes.

Experimental Protocols: A General Approach for Studying Benzaldehyde Reactivity

While specific experimental data for this compound is scarce, the following general protocols are widely used to study the reactivity of substituted benzaldehydes.

1. Kinetic Studies of Nucleophilic Addition:

  • Objective: To determine the rate constants for the reaction of a substituted benzaldehyde with a nucleophile.

  • Methodology:

    • Prepare solutions of the substituted benzaldehyde and the chosen nucleophile (e.g., an amine, cyanide ion) in a suitable solvent at a constant temperature.

    • Initiate the reaction by mixing the solutions.

    • Monitor the progress of the reaction over time using a suitable analytical technique, such as UV-Vis spectrophotometry (by observing the change in absorbance of a reactant or product) or NMR spectroscopy.

    • Determine the reaction order and the rate constant (k) from the collected data.

    • Repeat the experiment for a series of substituted benzaldehydes to establish a Hammett plot (log(k/k₀) vs. σ).[1][3]

2. Computational Chemistry (DFT) Protocol:

  • Objective: To calculate the quantum chemical properties of a substituted benzaldehyde and model its reaction pathways.

  • Methodology:

    • Geometry Optimization: Build the 3D structure of the molecule and optimize its geometry using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

    • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

    • Property Calculation: Calculate key electronic properties such as the energies of the HOMO and LUMO, the molecular electrostatic potential (MEP), and atomic charges (e.g., using Natural Bond Orbital analysis).

    • Transition State Search: To study a specific reaction, locate the transition state structure for the rate-determining step. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the transition state connects the reactants and products.

    • Activation Energy Calculation: Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

Visualization of Computational Workflow and Reaction Pathway

Computational Workflow for Reactivity Analysis

G Computational Workflow for Benzaldehyde Reactivity cluster_0 Molecule Setup cluster_1 Quantum Chemical Calculation cluster_2 Reactivity Prediction A Build 3D Structure of This compound B Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C Frequency Analysis B->C Verify Minimum D Electronic Property Calculation (LUMO, MEP, Atomic Charges) C->D E Analysis of LUMO Energy and Carbonyl Carbon Charge D->E F Comparison with Alternative Substituted Benzaldehydes E->F G Prediction of Reactivity towards Nucleophiles F->G

Caption: A generalized workflow for the computational analysis of substituted benzaldehyde reactivity.

Generalized Nucleophilic Addition Pathway

G Generalized Nucleophilic Addition to a Substituted Benzaldehyde Reactants Substituted Benzaldehyde + Nucleophile TS Transition State Reactants->TS ΔG‡ Intermediate Tetrahedral Intermediate TS->Intermediate Product Addition Product Intermediate->Product Protonation (if needed)

Caption: A simplified reaction coordinate diagram for nucleophilic addition to a benzaldehyde derivative.

Conclusion

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2,3-difluorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-Bromo-2,3-difluorobenzaldehyde should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] This guide provides detailed procedures for safe handling and disposal in a laboratory setting.

Researchers and professionals in drug development must adhere to strict safety protocols when handling chemical compounds. This document outlines the essential information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Compound Identification and Properties

A clear understanding of the compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Physical State Solid[1]
Appearance White[1]
Molecular Formula C7H3BrF2O
Molecular Weight 221.00 g/mol
Melting Point 39 - 43 °C / 102.2 - 109.4 °F[1]
Boiling Point No information available
Flash Point No information available[1]
Hazards Causes skin irritation, serious eye irritation, may cause respiratory irritation.[2][3][4]

Health and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary protective measures.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood.[1][4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

    • Skin Protection: Wear protective gloves and a lab coat.[1]

    • Respiratory Protection: Avoid breathing dust.[1][4] If ventilation is inadequate, use a suitable respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes risk to personnel and the environment.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a dedicated, labeled, and sealable container.

    • Contaminated materials such as weighing paper, spatulas, and gloves should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in a solution, it should be collected in a separate, labeled container for halogenated organic waste.

    • Do not mix with non-halogenated waste streams.

2. Accidental Spill Cleanup:

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2]

    • Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date of accumulation

4. Storage of Waste:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Keep containers tightly closed when not in use.[1][2]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling this compound process_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->process_ppe decision_waste_type Is it waste? process_solid_waste Collect in Labeled Solid Hazardous Waste Container decision_waste_type->process_solid_waste Yes, Solid process_liquid_waste Collect in Labeled Halogenated Liquid Waste Container decision_waste_type->process_liquid_waste Yes, Liquid decision_spill Accidental Spill? decision_waste_type->decision_spill No process_ppe->decision_waste_type process_storage Store Waste in Designated Satellite Accumulation Area process_solid_waste->process_storage process_liquid_waste->process_storage process_small_spill Small Spill: Sweep and Collect in Hazardous Waste Container decision_spill->process_small_spill Yes, Small process_large_spill Large Spill: Evacuate and Contact EHS decision_spill->process_large_spill Yes, Large end_disposal Arrange for Pickup by Licensed Waste Disposal decision_spill->end_disposal No process_small_spill->process_storage process_large_spill->end_disposal process_storage->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-2,3-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Bromo-2,3-difluorobenzaldehyde (CAS No. 360576-04-1). Adherence to these procedures is critical for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment

This compound is a solid compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[3]
Hand Protection Disposable nitrile gloves provide short-term protection.[3] For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Body Protection A laboratory coat (Nomex® recommended) should be worn and fully buttoned.[3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[3][4]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient, a respirator may be required.[3]

Operational Protocol: Step-by-Step Handling Procedure

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[2]
  • Ensure a chemical fume hood is operational and available for use.
  • Assemble all necessary equipment and reagents.
  • Verify that an emergency shower and eyewash station are accessible.[4]
  • Put on all required PPE as detailed in Table 1.

2. Handling and Use:

  • Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
  • Avoid direct contact with skin and eyes.[1]
  • When transferring the solid, use appropriate tools (e.g., spatula, weighing paper) to minimize dust generation.
  • Keep the container tightly closed when not in use.[1]

3. Spill Management:

  • In case of a small spill, use absorbent pads to contain it.[5]
  • Collect the spilled material and contaminated absorbent pads into a sealed, labeled container for hazardous waste disposal.[5]
  • For large spills, evacuate the area and contact the appropriate emergency response team.[5]

4. First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]
  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]
  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]
  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1][6]

Disposal Plan

As a brominated organic compound, this compound is classified as a halogenated organic waste.[7]

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled "Halogenated Organic Waste" container.[5][7]
  • Do not mix halogenated waste with non-halogenated organic waste, as this increases disposal costs and complexity.[8][9]

2. Container Management:

  • Use a compatible, leak-proof container with a secure lid for waste collection.[5]
  • Keep the waste container closed except when adding waste.[5][9]
  • Label the container with "Hazardous Waste" and list the chemical contents.[5][8]

3. Final Disposal:

  • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Read SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Transfer in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Halogenated Waste handle2->clean1 spill Spill Response handle2->spill first_aid First Aid handle2->first_aid clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose via EHS clean2->clean3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.